molecular formula C6H12N2O2 B1473537 3-hydroxy-N,N-dimethylazetidine-1-carboxamide CAS No. 1468038-15-4

3-hydroxy-N,N-dimethylazetidine-1-carboxamide

Cat. No.: B1473537
CAS No.: 1468038-15-4
M. Wt: 144.17 g/mol
InChI Key: ABBXPCVVFMHJQM-UHFFFAOYSA-N
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Description

3-hydroxy-N,N-dimethylazetidine-1-carboxamide is a useful research compound. Its molecular formula is C6H12N2O2 and its molecular weight is 144.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-hydroxy-N,N-dimethylazetidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-hydroxy-N,N-dimethylazetidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-hydroxy-N,N-dimethylazetidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c1-7(2)6(10)8-3-5(9)4-8/h5,9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABBXPCVVFMHJQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical properties of 3-hydroxy-N,N-dimethylazetidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Fragment-Based Drug Discovery (FBDD)

Executive Summary

This technical guide characterizes 3-hydroxy-N,N-dimethylazetidine-1-carboxamide (Formula: C₆H₁₂N₂O₂; MW: 144.17 Da), a distinctive sp³-rich heterocyclic building block. In the context of modern medicinal chemistry, this compound represents a strategic "polar stiffener." Unlike flexible aliphatic chains or high-molecular-weight aromatic rings, this azetidine urea scaffold offers a unique combination of conformational rigidity , low lipophilicity , and metabolic stability .[1]

This document outlines the structural analysis, synthetic accessibility, and rigorous physicochemical profiling protocols required to validate this compound as a lead-like fragment or bioisostere.

Structural Analysis & Molecular Descriptors

The compound comprises a four-membered azetidine ring substituted at the 3-position with a hydroxyl group and at the 1-position (nitrogen) with a dimethylcarboxamide moiety.

Medicinal Chemistry Significance:

  • Vectorial Robustness: The azetidine ring imposes a defined exit vector for the hydroxyl group relative to the urea core, unlike the flexible ethylenediamine congeners.

  • Solubility Enhancement: The 3-OH group acts as a hydrogen bond donor/acceptor, significantly lowering LogP compared to the unsubstituted parent.

  • Achirality: The 3-hydroxyazetidine core possesses a plane of symmetry, rendering the molecule achiral. This simplifies development by eliminating the need for enantioselective synthesis or chiral separation.

Table 1: Calculated Physicochemical Properties
PropertyValueRationale/Method
Molecular Formula C₆H₁₂N₂O₂Stoichiometric calculation
Molecular Weight 144.17 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3)
cLogP -0.3 to 0.1Predicted (Consensus); Indicates high aqueous solubility
TPSA ~52.3 ŲPolar Surface Area (Urea + Hydroxyl contributions)
H-Bond Donors 1Hydroxyl group (-OH)
H-Bond Acceptors 2Carbonyl oxygen, Hydroxyl oxygen
Rotatable Bonds 1N-C(O) bond (restricted rotation due to resonance)
sp³ Fraction 0.83High 3D-character (5 sp³ carbons / 6 total carbons)
Synthetic Accessibility & Stability

To ensure high-fidelity profiling, the compound must be synthesized with >98% purity. The urea linkage is formed via the reaction of azetidin-3-ol with dimethylcarbamoyl chloride.

Synthetic Pathway Diagram

The following workflow illustrates the synthesis and purification logic.

SynthesisWorkflow Start Azetidin-3-ol (HCl Salt) Reaction Nucleophilic Acyl Substitution (TEA/DCM, 0°C -> RT) Start->Reaction Nucleophile Reagent Dimethylcarbamoyl Chloride Reagent->Reaction Electrophile Workup Aq. Workup (Remove Amine Salts) Reaction->Workup Quench Purification Flash Chromatography (DCM:MeOH) Workup->Purification Crude Oil Product 3-hydroxy-N,N-dimethyl azetidine-1-carboxamide Purification->Product >98% Purity

Caption: Figure 1. Synthetic route utilizing nucleophilic acyl substitution on the azetidine nitrogen.

Stability Considerations:

  • Chemical Stability: The urea linkage is generally robust against hydrolysis at physiological pH (7.4). However, the strained azetidine ring can be susceptible to nucleophilic ring-opening under highly acidic conditions (pH < 1) or high thermal stress.

  • Storage: Hygroscopic nature is expected due to the hydroxyl and urea groups. Store under inert atmosphere (N₂) at -20°C.

Experimental Characterization Protocols
A. Thermodynamic Solubility (Shake-Flask Method)

Why this matters: Kinetic solubility (DMSO precipitation) often overestimates solubility for small polar fragments. Thermodynamic solubility measures the equilibrium limit of the crystalline solid.

  • Preparation: Weigh 5 mg of solid compound into a glass vial.

  • Solvent Addition: Add 250 µL of PBS buffer (pH 7.4).

  • Equilibration: Agitate at 25°C for 24 hours (ensure excess solid remains; if dissolved, add more solid).

  • Filtration: Filter supernatant using a 0.22 µm PVDF membrane (low binding).

  • Quantification: Analyze filtrate via HPLC-UV (210 nm) or LC-MS against a standard curve prepared in DMSO.

    • Target: >500 µM (High Solubility).

B. Lipophilicity (LogD₇.₄) Determination

Why this matters: LogP assumes neutral species. Since the urea is neutral but the hydroxyl can interact with water, LogD at physiological pH is the relevant metric for permeability.

  • Method: Miniaturized Shake-Flask or HPLC-based retention time extrapolation.

  • HPLC Protocol (High Throughput):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax).

    • Mobile Phase: Ammonium Acetate (pH 7.4) / Methanol gradient.

    • Calibration: Run a set of standards with known LogD values (e.g., Caffeine, Propranolol).

    • Calculation: Correlate retention time (

      
      ) to LogD using the linear regression of the standards.
      
C. pKa Determination (Potentiometric Titration)

Why this matters: While the urea nitrogen is non-basic (delocalized lone pair), the hydroxyl group has a very high pKa (>15). However, confirming the absence of ionization in the pH 2–10 range is critical to verify the integrity of the urea motif.

  • Instrument: Sirius T3 or equivalent potentiometric titrator.

  • Protocol: Titrate 10 mM solution from pH 2 to pH 12.

  • Expectation: No ionization events should be observed in the physiological window. If an event is seen ~pH 5-9, check for hydrolysis byproducts (e.g., free dimethylamine or azetidine).

Physicochemical Profiling Workflow

The following diagram details the decision tree for characterizing the compound. This ensures that resources are not wasted on unstable or impure batches.

ProfilingWorkflow Batch Synthesized Batch QC QC: LC-MS & NMR (Confirm Identity) Batch->QC PassQC Purity > 95%? QC->PassQC Fail Repurify / Resynthesize PassQC->Fail No SolidState Solid State Analysis (DSC / TGA / XRD) PassQC->SolidState Yes Solution Solution State Profiling SolidState->Solution Solubility Thermodynamic Solubility (pH 7.4) Solution->Solubility LogD LogD Determination (Lipophilicity) Solution->LogD Stability Plasma/Microsomal Stability Solution->Stability

Caption: Figure 2. Step-wise physicochemical characterization workflow ensuring batch integrity before advanced profiling.

Medicinal Chemistry Applications

This specific azetidine derivative serves as a high-value bioisostere in drug design:

  • Morpholine Replacement: The 3-hydroxy-azetidine-urea moiety mimics the polarity and H-bond acceptor capabilities of morpholine but with a different vector and lower molecular weight (144 vs 87 Da, but with added urea functionality).

  • Metabolic Blocking: The quaternary center at the urea nitrogen and the strained ring often show different metabolic clearance profiles compared to flexible alkyl chains, potentially reducing oxidative metabolism.

  • Fragment Linking: The hydroxyl group provides a "handle" for further functionalization (e.g., ether formation) to link this fragment to other pharmacophores, while the urea remains a stable, neutral cap.

References
  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Link

  • Kalgutkar, A. S., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 53308702, N,N-Dimethylazetidine-3-carboxamide hydrochloride (Isomer Reference). Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard reference for Solubility/LogD protocols).
  • IUPHAR/BPS Guide to PHARMACOLOGY. (2024). Ligand: LSZ (Lysergic acid 2,4-dimethylazetidide) (Structural context for dimethylazetidine moieties).[2][3] Link

Sources

Technical Guide: Solubility Profile & Process Characterization of 3-Hydroxy-N,N-dimethylazetidine-1-carboxamide

[1][2][3]

Executive Summary

In the development of azetidine-based pharmaceutical intermediates—specifically for Janus Kinase (JAK) inhibitors and other heterocyclic active pharmaceutical ingredients (APIs)—3-hydroxy-N,N-dimethylazetidine-1-carboxamide serves as a critical polar scaffold.[1][2][3][4] Its unique structure, combining a strained azetidine ring, a hydrogen-bond-donating hydroxyl group, and a polar urea-like carboxamide moiety, presents distinct solubility challenges during synthesis, extraction, and crystallization.[1][2][3]

This guide provides a comprehensive analysis of the compound's solubility profile. It synthesizes theoretical physicochemical descriptors with empirical solvent selection strategies to guide process chemists in optimizing reaction yield and purity. Furthermore, it establishes a self-validating Standard Operating Procedure (SOP) for precise solubility determination, ensuring reproducibility across research and scale-up environments.

Physicochemical Characterization

Understanding the solubility of this molecule requires a deconstruction of its functional groups and their interaction with solvent systems.

Structural Analysis

The molecule (Formula:

14
  • The Azetidine Core: A strained 4-membered nitrogenous ring.[2][3][5]

  • The 3-Hydroxyl Group: A strong hydrogen bond donor (HBD) and acceptor (HBA), conferring high water solubility.[4]

  • The 1-Dimethylcarboxamide Moiety: A urea-derivative linkage (

    
    ), which significantly increases polarity and lowers LogP compared to simple alkyl-azetidines.[1][2][3]
    
Calculated Physicochemical Descriptors

Values derived from Consensus LogP and Group Contribution Methods.

PropertyValue (Approx.)Implication for Solubility
Molecular Weight 144.17 g/mol Low MW favors solubility in small-molecule solvents.[1][2][3]
LogP (Octanol/Water) -0.8 to -1.2Highly hydrophilic; favors aqueous and alcoholic phases.[1][2][3][4]
TPSA (Topological Polar Surface Area) ~52 ŲIndicates significant polar interaction potential.[4]
H-Bond Donors 1 (OH)Critical for solubility in protic solvents (MeOH, Water).[1][4]
H-Bond Acceptors 3 (O=C, N, OH)Facilitates dissolution in polar aprotic solvents (DMF, DMSO).[1][4]

Solubility Profile & Solvent Selection Strategy

Due to the specific nature of this intermediate, exact public solubility tables are rare. The following profile is constructed based on Hansen Solubility Parameters (HSP) and empirical data from structurally analogous urea/azetidine derivatives (e.g., N,N-dimethylazetidine-3-carboxamide and azetidin-3-ol).

Predicted Solubility Map

The compound exhibits a "Polar-Urea" solubility signature : high affinity for protic and polar aprotic solvents, moderate affinity for chlorinated solvents, and insolubility in aliphatic hydrocarbons.[1][3]

Solvent ClassRepresentative SolventPredicted Solubility (25°C)Process Application
Protic (High Polarity) WaterHigh (>100 mg/mL) Reverse-phase chromatography; Aqueous workup.[1][2][3][4]
Alcohols Methanol, EthanolHigh (>50 mg/mL) Primary reaction solvent; Recrystallization solvent.[4]
Chlorinated Dichloromethane (DCM)Moderate (10-30 mg/mL) Extraction from aqueous phase (requires multiple washes).[1][4]
Polar Aprotic DMSO, DMF, DMAcVery High (>150 mg/mL) Library storage; High-temp reactions.[1][4]
Ethers THF, 2-MeTHFModerate (5-20 mg/mL) Reaction solvent; Antisolvent precipitation.[1][2][3][4]
Esters Ethyl Acetate (EtOAc)Low-Moderate (1-10 mg/mL) Crucial: Ideal for recrystallization (cooling).[1][4]
Hydrocarbons Hexane, HeptaneInsoluble (<0.1 mg/mL) Antisolvent; Washing filter cakes.[4]
Thermodynamic Visualization (Van't Hoff Analysis)

The solubility (



14134

SolubilityLogicCompound3-Hydroxy-N,N-dimethylazetidine-1-carboxamideWaterWater/MeOH(H-Bonding)Compound->Water OH/AmideInteractionDCMDCM/CHCl3(Dipole-Dipole)Compound->DCM LipophilicCoreHexaneHexane/Heptane(Dispersion)Compound->Hexane PolarityMismatchSolubleHigh Solubility(Homogeneous)Water->SolubleExtractablePartitioning(Biphasic)DCM->ExtractableInsolublePrecipitation(Crystallization)Hexane->Insoluble

Figure 1: Solute-Solvent Interaction Map illustrating the thermodynamic basis for solvent selection.[1][2][3]

Experimental Protocol: Gravimetric Solubility Determination

To generate precise data for your specific batch (polymorphs can affect solubility), follow this self-validating protocol. This method eliminates errors from supersaturation and filtration losses.

Reagents & Equipment[2][4]
  • Compound: >98% purity (verified by HPLC).

  • Solvents: HPLC Grade.

  • Equipment: Thermomixer (temp control ±0.5°C), 0.22 µm PTFE syringe filters, Analytical Balance (d=0.01 mg).

Step-by-Step Workflow
  • Saturation:

    • Add excess solid (~50 mg) to 0.5 mL of solvent in a 1.5 mL HPLC vial.[4]

    • Check: Ensure undissolved solid remains visible. If clear, add more solid.[3]

  • Equilibration:

    • Agitate at 25°C for 24 hours (1000 rpm).

    • Validation: Stop agitation and allow to settle for 2 hours. Ensure supernatant is clear.[3]

  • Filtration & Sampling:

    • Filter supernatant using a pre-warmed syringe filter (to prevent crash-out in the needle).[1][4]

    • Transfer exactly 100 µL of filtrate to a tared weighing vessel.

  • Gravimetric Analysis:

    • Evaporate solvent (Genevac or N2 stream) at 40°C.[4]

    • Dry residue under high vacuum (<5 mbar) for 4 hours.[4]

    • Weigh residue.

  • Calculation:

    
    [1][4]
    
HPLC Purity Check (Critical Step)

Solubility data is invalid if the compound degrades during equilibration (common in esters/amides).[1][4]

  • Action: Re-dissolve the dried residue in Mobile Phase and inject on HPLC.

  • Criteria: Purity must match the starting material (>98%). If degradation >1% is observed, use a lower temperature (4°C) or alternative solvent.[4]

Process Development Applications

Reaction Solvent Selection

For the synthesis of this molecule (typically via reaction of azetidin-3-ol with dimethylcarbamoyl chloride):

  • Recommended: Dichloromethane (DCM) or THF with Triethylamine (TEA).[4]

  • Rationale: The starting material (azetidin-3-ol) is polar, but the product is moderately soluble in DCM.[1][2][3] This allows for easy washing with water to remove TEA-HCl salts, while retaining the product in the organic phase (though multiple extractions are required due to LogP ~ -1).[1][3]

Purification via Crystallization

Recrystallization is the preferred purification method over chromatography for scale-up.[1][2][3]

  • Solvent System: Ethyl Acetate / Heptane or Isopropanol (IPA) / Heptane .[4]

  • Protocol:

    • Dissolve crude product in minimal hot EtOAc (50-60°C).

    • Slowly add Heptane (Antisolvent) until slight turbidity persists.[4]

    • Cool slowly to 0°C (ramp rate 10°C/hour).

    • Result: The polar urea functionality drives crystallization as the dielectric constant of the medium drops.

References

  • PubChem Database. Azetidine, N-dimethylcarbamoyl- (Compound Summary). National Library of Medicine. Available at: [Link][1][4]

  • Bott, T. M., & West, F. G. (2012).[4] Preparation and Synthetic Applications of Azetidines.[5] Heterocycles, 84(1), 223-264.[1][3][4] (Context on Azetidine stability and solubility trends).

  • Wermuth, C. G. (2008).[4] The Practice of Medicinal Chemistry.[] Academic Press. (Principles of solubility for urea/amide bioisosteres).

  • Hansen, C. M. (2007).[4] Hansen Solubility Parameters: A User's Handbook. CRC Press. (Theoretical basis for solvent selection logic).

Disclaimer: This guide is based on theoretical modeling and structural analogy to verified chemical entities. All specific solubility values should be experimentally validated using the protocols described in Section 4 before use in GMP manufacturing.

Azetidine-1-Carboxamide Derivatives: A Technical Guide for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry.[1][2] Its unique structural and physicochemical properties, including high ring strain, sp3-rich character, and conformational rigidity, confer favorable pharmacokinetic profiles such as enhanced solubility and metabolic stability.[1] This guide provides an in-depth exploration of azetidine-1-carboxamide derivatives, a class of compounds demonstrating significant therapeutic potential across a range of diseases. We will delve into their synthesis, structure-activity relationships (SAR), and applications as potent and selective modulators of various biological targets. This document serves as a comprehensive resource, integrating established knowledge with recent advancements to inform and guide the design of next-generation therapeutics.

The Azetidine Scaffold: A Rising Star in Drug Discovery

The inherent characteristics of the azetidine motif make it a highly attractive component in the design of novel bioactive molecules.[1] Unlike more flexible aliphatic chains or larger ring systems, the constrained nature of the azetidine ring can lead to a more defined three-dimensional structure, which is often beneficial for precise receptor targeting and enhancing binding affinity.[2] Several FDA-approved drugs, including baricitinib, cobimetinib, and azelnidipine, incorporate the azetidine moiety to improve their metabolic stability, receptor selectivity, and overall pharmacokinetic properties.[1] The growing number of azetidine-containing compounds in clinical development further underscores the scaffold's importance in contemporary drug discovery.[3]

Synthetic Strategies for Azetidine-1-Carboxamide Derivatives

The synthesis of functionalized azetidines has been a subject of intense research, leading to the development of various methodologies. Recent progress in green and stereoselective synthesis, such as visible-light-mediated cycloadditions and strain-release methodologies, has significantly improved the accessibility of these valuable building blocks.[1][4]

General Synthetic Approach: Cyclocondensation

A common and effective method for the synthesis of certain azetidine derivatives, specifically the 2-azetidinone (β-lactam) ring system, involves a cyclo-condensation reaction.[5][6] This approach is particularly relevant for the synthesis of N-(3-chloro-2-oxo-4-substituted-azetidine-1-yl) carboxamide derivatives, which have shown promise as antimicrobial agents.[5]

Experimental Protocol: Synthesis of N-(3-chloro-2-oxo-4-substituted-azetidine-1-yl) Carboxamide Derivatives

This protocol outlines a multi-step synthesis culminating in the desired azetidine-1-carboxamide derivatives.

Step 1: Synthesis of Schiff Bases

  • Facile condensation of an appropriate aromatic aldehyde with a primary amine (e.g., 2-(2-amino-1,3-thiazol-4-yl)-substituted-naphthalen-1-ol) is carried out.[6]

  • The reaction mixture is typically refluxed in a suitable solvent like ethanol for a specified period.

  • The resulting Schiff base is isolated by filtration and recrystallized from an appropriate solvent.[6]

Step 2: Cyclo-condensation to form the Azetidinone Ring

  • The synthesized Schiff base (0.002 mol) and triethylamine (0.004 mol) are dissolved in 1,4-dioxane (50 ml).[6]

  • The solution is cooled and stirred.

  • Chloroacetyl chloride (0.004 mmol) is added dropwise to the stirred solution over 20 minutes.[6]

  • The reaction mixture is stirred for an additional 3 hours and then left at room temperature for 48 hours.[6]

  • The mixture is concentrated, cooled, and poured into water.

  • The solid product, the azetidinone derivative, is filtered and recrystallized from ethanol.[6]

Step 3: Final Carboxamide Formation

  • The azetidinone from Step 2 is then reacted with a suitable carboxylic acid or its activated derivative to form the final N-(3-chloro-2-oxo-4-substituted-azetidine-1-yl) carboxamide. The specific conditions for this step will vary depending on the nature of the reactants.

Synthesis_Workflow A Aromatic Aldehyde + Primary Amine B Schiff Base Formation (Condensation) A->B Reflux C Schiff Base B->C D Cyclo-condensation (Chloroacetyl Chloride, TEA) C->D E Azetidinone Derivative D->E F Carboxamide Formation (Acylation) E->F G Final Azetidine-1-carboxamide Derivative F->G

Caption: General workflow for the synthesis of azetidinone-based carboxamides.

Therapeutic Applications and Structure-Activity Relationships (SAR)

Azetidine-1-carboxamide derivatives have demonstrated a wide range of pharmacological activities, making them attractive candidates for drug development in various therapeutic areas.

STAT3 Inhibition for Anticancer Therapy

Signal Transducer and Activator of Transcription 3 (STAT3) is a key protein involved in cancer cell proliferation, survival, and metastasis. Its aberrant activation is a hallmark of many human cancers. The development of small-molecule STAT3 inhibitors is a promising strategy for cancer treatment.

(R)-azetidine-2-carboxamide derivatives have emerged as potent and selective STAT3 inhibitors.[7][8] Through iterative medicinal chemistry approaches, researchers have optimized these compounds to achieve sub-micromolar inhibitory activity against STAT3.[7][8]

Key SAR Insights for STAT3 Inhibitors:

  • Stereochemistry is Crucial: The (R)-enantiomer of azetidine-2-carboxamides is significantly more potent than the (S)-enantiomer.[7][8]

  • Linker and Functional Groups: Optimization of the amino acid linker and simultaneous modification of the three key functionalities of the molecule are essential for improving potency and physicochemical properties.[7]

  • Carboxylic Acid Moiety: While important for STAT3 inhibitory activity, the carboxylic acid group can limit cell permeability. Conversion to methyl esters or other surrogates can enhance cellular activity, although it may slightly decrease in vitro potency.[7][8]

  • Potent Analogues: Compounds like 5a, 5o, and 8i have demonstrated STAT3-inhibitory IC50 values of 0.55, 0.38, and 0.34 μM, respectively.[7][8]

Compound STAT3 EMSA IC50 (μM) Notes
5a0.52(R)-enantiomer, salicylic acid derivative
5b2.22(S)-enantiomer, less potent
5o0.38Optimized analogue
8i0.34Benzohydroxamic acid derivative, most potent in vitro
7g-Improved cell permeability, KD of 880 nM
9k-Improved cell permeability, KD of 960 nM

Data sourced from multiple studies on STAT3 inhibitors.[7][8]

STAT3_Inhibition cluster_Cell Cancer Cell STAT3_inactive Inactive STAT3 STAT3_active Active STAT3 (Phosphorylated Dimer) STAT3_inactive->STAT3_active Upstream Signaling (e.g., JAK, Src) Nucleus Nucleus STAT3_active->Nucleus Gene_Transcription Gene Transcription (Proliferation, Survival) Nucleus->Gene_Transcription Inhibitor Azetidine-1-carboxamide Inhibitor Inhibitor->STAT3_active Blocks DNA Binding

Caption: Mechanism of action for azetidine-1-carboxamide STAT3 inhibitors.

Antimicrobial and Antifungal Activity

The 2-azetidinone, or β-lactam, ring is a well-established pharmacophore in antibiotic chemistry, forming the core of penicillins and cephalosporins.[5] It is therefore not surprising that novel azetidine-1-carboxamide derivatives have been investigated for their antimicrobial properties.

New series of N-(3-chloro-2-oxo-4-substituted-azetidine-1-yl) 2-methyl-1H-indole-3-carboxamide derivatives have been synthesized and evaluated for their antibacterial and antifungal activity.[5] These compounds have shown varying degrees of efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[6][9]

Other Therapeutic Areas

The versatility of the azetidine-1-carboxamide scaffold extends to other therapeutic areas, including:

  • Herbicidal Agents: Azetidinyl carboxamides have been identified as a novel class of inhibitors for the plant-specific enzyme acyl-ACP thioesterase (FAT).[10]

  • Antimalarial Agents: Bicyclic azetidines targeting Plasmodium falciparum phenylalanyl-tRNA synthetase have shown potent in vivo antimalarial activity.[11]

  • GABA Uptake Inhibitors: Azetidine derivatives have been explored as conformationally constrained GABA analogues for their potential as GABA uptake inhibitors, relevant for neurological disorders.[12]

  • Metabolic and Inflammatory Diseases: Patented azetidine derivatives have been claimed for the treatment of metabolic and inflammatory conditions.[13]

Future Directions and Conclusion

The azetidine-1-carboxamide scaffold represents a dynamic and fruitful area of research in medicinal chemistry. Its unique structural features provide a solid foundation for the design of potent and selective modulators of a wide array of biological targets. The continued development of novel synthetic methodologies will undoubtedly accelerate the discovery of new therapeutic agents based on this versatile framework.[14]

The examples highlighted in this guide, from STAT3 inhibitors for oncology to novel antimicrobial agents, underscore the broad therapeutic potential of azetidine-1-carboxamide derivatives. As our understanding of the structure-activity relationships of these compounds deepens, we can anticipate the emergence of even more sophisticated and effective drug candidates in the years to come. The journey of the azetidine ring from a chemical curiosity to a cornerstone of modern drug design is a testament to the power of innovative synthetic chemistry and its profound impact on human health.

References

  • SYNTHESIS, CHARACTERIZATION & BIOLOGICAL EVALUATION OF SOME AZETIDINE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACOGNOSY. [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

  • Bojack, G., et al. (2025). Synthesis and Biological Profile of Substituted Azetidinyl Carboxamides, A Novel Class of Herbicidal Acyl-ACP Thioesterase Inhibitors. SynOpen, 9, 247–257. [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. ACS Publications. [Link]

  • Asif, M. (2018). Antimicrobial potential of various substituted azetidine derivatives: a mini review. MOJ Biorganic & Organic Chemistry, 2(2), 36-40. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Science. [Link]

  • Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. ChEMBL. [Link]

  • Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. RSC Publishing. [Link]

  • Synthesis and biological study of Azetidinone derivatives. International Journal of Trend in Scientific Research and Development. [Link]

  • Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp)-H Arylation. Broad Institute. [Link]

  • Azetidine derivatives useful for the treatment of metabolic and inflammatory diseases.
  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. PMC. [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [Link]

Sources

LogP and polar surface area (PSA) data for 3-hydroxy-N,N-dimethylazetidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Profiling of 3-hydroxy-N,N-dimethylazetidine-1-carboxamide: LogP and Polar Surface Area

Introduction: The Pivotal Role of Physicochemical Properties in Drug Discovery

In the landscape of modern drug development, the adage "a drug must first reach its target to act" has never been more relevant. Before a compound's pharmacological activity can be meaningfully assessed, its ability to navigate the complex biological environment of the human body must be understood. This journey is largely dictated by a molecule's fundamental physicochemical properties. Among the most critical of these are lipophilicity and polarity, which are quantitatively described by the partition coefficient (LogP) and the polar surface area (PSA), respectively.

Lipophilicity, the affinity of a molecule for a lipid-like environment, governs its ability to cross cell membranes, influences its binding to plasma proteins, and is a key determinant of its metabolic fate. The octanol-water partition coefficient (LogP) is the gold standard for its measurement. The polar surface area (PSA) is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. This parameter is a powerful predictor of a drug's absorption, distribution, and particularly its ability to penetrate the blood-brain barrier (BBB).

This guide provides a detailed technical overview of the LogP and PSA of 3-hydroxy-N,N-dimethylazetidine-1-carboxamide, a small heterocyclic molecule of interest in medicinal chemistry. We will explore its predicted physicochemical profile, detail the rigorous experimental and computational methodologies used to determine these values, and analyze their implications for drug development.

Physicochemical Profile of 3-hydroxy-N,N-dimethylazetidine-1-carboxamide

The physicochemical properties of 3-hydroxy-N,N-dimethylazetidine-1-carboxamide have been predicted using various computational models. These values provide a foundational understanding of the molecule's likely behavior in biological systems.

ParameterValueMethodSource
LogP (Octanol-Water Partition Coefficient) -1.3ClogPMol-Instincts
-0.89ChemAxonChemSpider
-1.1ALOGPPubChem
Topological Polar Surface Area (TPSA) 49.9 ŲCalculationPubChem
49.86 ŲChemAxonChemSpider

Methodologies for Determination

A dual approach of computational prediction and experimental validation is essential for a comprehensive physicochemical assessment.

Computational Prediction Workflow

Computational methods offer a rapid, high-throughput means of estimating LogP and PSA. These models primarily rely on fragment-based or atom-based contributions derived from large datasets of known molecules.

G cluster_input Input cluster_calc Calculation Engine cluster_output Output mol_structure 2D/3D Molecular Structure (SMILES, SDF) algo Select Algorithm (e.g., ALOGP, ClogP, TPSA) mol_structure->algo Submit fragment Deconstruct into Fragments/ Atomic Contributions algo->fragment summation Sum Contributions based on Pre-defined Parameters fragment->summation logp_val Predicted LogP Value summation->logp_val psa_val Predicted PSA Value summation->psa_val

Caption: Workflow for computational prediction of LogP and PSA.

  • LogP Prediction (e.g., ALOGP, ClogP): These methods dissect the molecule into fragments or individual atoms and sum their known lipophilicity contributions. For example, ALOGP (Atomic LogP) uses the Ghose-Crippen method, which assigns a specific hydrophobicity value to each atom type based on its chemical environment. ClogP, a fragment-based method, sums the contributions of larger molecular fragments. The variation in predicted values for 3-hydroxy-N,N-dimethylazetidine-1-carboxamide (-0.89 to -1.3) highlights the importance of considering the specific algorithm used.

  • TPSA Calculation: The TPSA is calculated by summing the surface contributions of polar atoms. This method has proven highly effective in predicting drug transport properties. The strong consensus between the PubChem and ChemSpider predictions (49.9 Ų vs. 49.86 Ų) suggests a high degree of confidence in this value.

Experimental Determination of LogP: The Shake-Flask Method

The gold standard for experimental LogP determination is the shake-flask method, as detailed in the OECD Guideline for the Testing of Chemicals, No. 107. This method directly measures the partitioning of a solute between n-octanol and water.

Experimental Protocol: OECD 107 (Shake-Flask Method)

  • Preparation of Solutions:

    • Prepare a stock solution of 3-hydroxy-N,N-dimethylazetidine-1-carboxamide in n-octanol.

    • Pre-saturate n-octanol with water and water with n-octanol by mixing them for 24 hours, followed by a 1-hour separation. This ensures the two phases are in equilibrium before the experiment begins.

  • Partitioning:

    • In a suitable vessel (e.g., a separatory funnel), combine a precise volume of the pre-saturated n-octanol containing the test substance with a precise volume of the pre-saturated water.

    • The volume ratio is adjusted based on the expected LogP. For an expected LogP near -1, a 1:2 or 1:5 ratio of octanol to water might be appropriate to ensure a quantifiable concentration in both phases.

    • Agitate the vessel gently at a constant temperature (e.g., 25°C) until equilibrium is reached. This can take anywhere from a few minutes to several hours. A preliminary experiment is required to determine the time to equilibrium.

  • Phase Separation:

    • Allow the mixture to stand until the n-octanol and water phases are completely separated. Centrifugation is recommended to ensure clear separation, especially if an emulsion has formed.

  • Quantification:

    • Carefully sample a known volume from both the n-octanol and aqueous phases.

    • Determine the concentration of the analyte in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation:

    • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase (Coctanol) to the concentration in the aqueous phase (Cwater).

    • LogP is the base-10 logarithm of this ratio: LogP = log10 (Coctanol / Cwater)

G prep 1. Prepare & Pre-saturate n-Octanol and Water mix 2. Mix Test Substance in Octanol with Water prep->mix agitate 3. Agitate to Reach Equilibrium mix->agitate separate 4. Separate Phases (Centrifugation) agitate->separate quant_oct 5a. Quantify Concentration in Octanol Phase (Coct) separate->quant_oct quant_wat 5b. Quantify Concentration in Water Phase (Cwat) separate->quant_wat calc 6. Calculate LogP = log10(Coct / Cwat) quant_oct->calc quant_wat->calc

Caption: Experimental workflow for LogP determination via the shake-flask method.

Analysis and Interpretation for Drug Development

The physicochemical data for 3-hydroxy-N,N-dimethylazetidine-1-carboxamide provides critical insights into its potential as a drug candidate.

  • High Hydrophilicity (Negative LogP): The consistently negative predicted LogP values (-0.89 to -1.3) indicate that the molecule is hydrophilic, meaning it has a preference for the aqueous phase over a lipid phase. This property has several important implications:

    • Solubility: High hydrophilicity generally correlates with good aqueous solubility, which is advantageous for formulation and administration.

    • Absorption: While some polarity is necessary, very low LogP values can sometimes hinder passive diffusion across the lipid-rich membranes of the gastrointestinal tract, potentially impacting oral bioavailability.

    • Clearance: Hydrophilic compounds are less likely to bind to metabolic enzymes (like Cytochrome P450s) and are more readily excreted by the kidneys, often leading to lower metabolic turnover and faster clearance.

  • Polar Surface Area and CNS Penetration: The predicted TPSA of ~49.9 Ų is a highly significant value. There is a well-established correlation between TPSA and a molecule's ability to cross the blood-brain barrier.

    • Molecules with a TPSA > 140 Ų are generally considered unable to cross the BBB.

    • Molecules with a TPSA < 90 Ų are more likely to penetrate the CNS.

    • With a TPSA of ~49.9 Ų, 3-hydroxy-N,N-dimethylazetidine-1-carboxamide falls well below the threshold for CNS penetration, suggesting it is a strong candidate for developing centrally acting agents.

Conclusion

3-hydroxy-N,N-dimethylazetidine-1-carboxamide is a hydrophilic molecule (predicted LogP ≈ -1.1) with a low polar surface area (TPSA ≈ 49.9 Ų). This physicochemical profile suggests it possesses high aqueous solubility and a strong potential for blood-brain barrier penetration. While its hydrophilicity may present challenges for passive oral absorption, it is also likely to reduce metabolic liability. The computational data provides a robust starting point, but experimental validation of the LogP via the shake-flask method is a critical next step to confirm these predictions and provide a definitive characterization for any future drug development program.

References

  • Title: The Rule of 5 Revisited: Applying LogP in Drug Discovery Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Polar surface area (PSA) Source: Drug Discovery Today URL: [Link]

  • Title: A Good Drug Is Not a Substrate for P-Glycoprotein Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method Source: OECD Guidelines for the Testing of Chemicals, Section 1 URL: [Link]

  • Title: ALOGP--a new empirical method for calculating logP Source: Journal of Chemical Information and Computer Sciences URL: [Link]

  • Title: Lipophilicity in drug design Source: Chemical Reviews URL: [Link]

The Emerging Role of 3-Hydroxyazetidine Scaffolds in Fragment-Based Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azetidine Motif as a Privileged Scaffold in Medicinal Chemistry

The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention in modern drug discovery.[1] Its unique structural and physicochemical properties, including conformational rigidity, three-dimensionality, and metabolic stability, make it an attractive scaffold for the development of novel therapeutics.[1][2] The incorporation of the azetidine moiety into drug candidates has been shown to enhance aqueous solubility and target-binding affinity.[1] This guide focuses on the 3-hydroxyazetidine core, a particularly valuable building block in fragment-based drug discovery (FBDD), and explores a representative elaboration, 3-hydroxy-N,N-dimethylazetidine-1-carboxamide , as a case study for fragment development.

While specific data on 3-hydroxy-N,N-dimethylazetidine-1-carboxamide as a fragment is not extensively documented in publicly available literature, this guide will provide a comprehensive framework for its synthesis, characterization, and application in FBDD based on established principles and methodologies for analogous 3-hydroxyazetidine derivatives.[3]

Physicochemical Properties and Rationale for FBDD

Fragments for FBDD are typically small molecules that adhere to the "Rule of Three" (Ro3): molecular weight ≤ 300 Da, ≤ 3 hydrogen bond donors, ≤ 3 hydrogen bond acceptors, and a cLogP ≤ 3. The 3-hydroxyazetidine core and its simple derivatives, such as 3-hydroxy-N,N-dimethylazetidine-1-carboxamide, align well with these principles.

Property3-Hydroxyazetidine3-hydroxy-N,N-dimethylazetidine-1-carboxamide (Predicted)
Molecular Weight87.1 g/mol 158.2 g/mol
Hydrogen Bond Donors21
Hydrogen Bond Acceptors23
cLogPLowLow

The 3-hydroxy group provides a key interaction point for hydrogen bonding with a target protein, while the azetidine nitrogen offers a vector for chemical elaboration. The N,N-dimethylcarboxamide moiety adds another hydrogen bond acceptor and can influence solubility and metabolic stability.

Synthesis of the 3-Hydroxyazetidine Scaffold and its Derivatives

The synthesis of the 3-hydroxyazetidine core typically starts from readily available precursors like epichlorohydrin.[2] The following is a generalized, multi-step synthetic protocol.

Protocol 1: Synthesis of 3-Hydroxyazetidine Hydrochloride
  • Step 1: Ring opening of epichlorohydrin. React epichlorohydrin with a suitable amine (e.g., benzylamine) to form a 1-substituted-3-chloro-2-propanol intermediate.

  • Step 2: Cyclization. Treat the intermediate with a base (e.g., sodium hydroxide) to induce intramolecular cyclization, forming the N-substituted-3-hydroxyazetidine.

  • Step 3: Deprotection. Remove the N-substituent (e.g., through hydrogenolysis if a benzyl group is used) to yield 3-hydroxyazetidine.

  • Step 4: Salt formation. Treat the free base with hydrochloric acid to afford 3-hydroxyazetidine hydrochloride, a stable, crystalline solid.[4]

Protocol 2: Synthesis of 3-hydroxy-N,N-dimethylazetidine-1-carboxamide

This proposed synthesis starts from the 3-hydroxyazetidine hydrochloride obtained in Protocol 1.

  • Step 1: Liberation of the free base. Neutralize 3-hydroxyazetidine hydrochloride with a suitable base (e.g., sodium bicarbonate) to obtain the free 3-hydroxyazetidine.

  • Step 2: Carboxamidation. React the free 3-hydroxyazetidine with dimethylcarbamoyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane).

  • Step 3: Purification. Purify the crude product via column chromatography on silica gel to yield 3-hydroxy-N,N-dimethylazetidine-1-carboxamide.

Fragment Screening Methodologies

The identification of fragments that bind to a biological target is the cornerstone of FBDD. Highly sensitive biophysical techniques are required to detect these typically weak interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for fragment screening, capable of detecting weak binding events and providing structural information about the interaction.[5][6]

In this approach, changes in the NMR spectrum of an isotopically labeled (¹⁵N or ¹³C) protein are monitored upon the addition of fragments.[7] The most common experiment is the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment.[8]

  • Principle: Binding of a fragment to the protein causes a perturbation of the local electronic environment of nearby amino acid residues, leading to chemical shift perturbations (CSPs) in the HSQC spectrum.

  • Workflow:

    • Acquire a reference ¹H-¹⁵N HSQC spectrum of the labeled protein.

    • Add a cocktail of fragments to the protein sample and acquire another HSQC spectrum.

    • Compare the spectra; significant CSPs indicate a binding event.

    • Deconvolute the fragment cocktail to identify the specific fragment responsible for the CSPs.

    • Titrate the individual hit fragment to determine the dissociation constant (Kd) and map the binding site.[8]

These methods observe the NMR signals of the fragments themselves. Common techniques include Saturation Transfer Difference (STD) NMR and Water-Ligand Observed with Gradient Spectroscopy (WaterLOGSY).[9]

  • Principle:

    • STD NMR: The protein is selectively saturated with radiofrequency pulses. This saturation is transferred to a bound fragment via spin diffusion. The difference between a saturated and an off-resonance spectrum reveals the signals of the binding fragment.

    • WaterLOGSY: This technique relies on the transfer of magnetization from bulk water to the protein and then to the bound fragment.

  • Advantages: Does not require isotopic labeling of the protein and can be used with larger proteins.[9]

Surface Plasmon Resonance (SPR)

SPR is a label-free, real-time technique for monitoring biomolecular interactions.[10]

  • Principle: A ligand (typically the protein target) is immobilized on a sensor chip. A solution containing the fragment (analyte) is flowed over the surface. Binding of the fragment to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).[11]

  • Workflow:

    • Immobilization: Covalently attach the target protein to the sensor chip surface.

    • Screening: Inject a solution of the fragment over the sensor surface and monitor the binding response.

    • Regeneration: Inject a solution (e.g., high or low pH) to dissociate the bound fragment, preparing the surface for the next injection.[12]

    • Hit Validation: Perform dose-response experiments to confirm binding and determine the Kd.

From Fragment to Lead: Elaboration Strategies

Once a fragment hit is identified and its binding mode is characterized (ideally by X-ray crystallography), the next step is to increase its potency and selectivity through chemical elaboration.[13]

Fragment Growing

This strategy involves adding chemical functionality to the fragment to explore adjacent pockets of the binding site and make additional favorable interactions.[14][15] For the 3-hydroxy-N,N-dimethylazetidine-1-carboxamide fragment, the 3-hydroxy group could be a key anchor point, and growth could be explored from the azetidine ring itself.

Fragment Linking

If two different fragments are found to bind in adjacent pockets, they can be chemically linked together to create a larger, higher-affinity molecule.[15][16]

Fragment Merging

When two fragments bind in an overlapping fashion, a new molecule can be designed that incorporates the key interacting features of both fragments.[15]

Visualizing the FBDD Workflow

The following diagram illustrates the key stages of a typical fragment-based drug discovery campaign.

FBDD_Workflow cluster_prep Preparation cluster_screen Screening & Hit ID cluster_validation Validation & Characterization cluster_optimization Hit-to-Lead Optimization Target_Prep Target Protein Preparation & Validation Screening Primary Screening (NMR, SPR, etc.) Target_Prep->Screening Frag_Lib Fragment Library (Ro3 Compliant) Frag_Lib->Screening Hit_ID Hit Identification & Deconvolution Screening->Hit_ID Hit_Val Hit Validation (Orthogonal Assays) Hit_ID->Hit_Val Structure Structural Biology (X-ray, Cryo-EM) Hit_Val->Structure Elaboration Fragment Elaboration (Growing, Linking, Merging) Structure->Elaboration Lead_Opt Lead Optimization (ADME/Tox) Elaboration->Lead_Opt Candidate Candidate Drug Lead_Opt->Candidate

Sources

Methodological & Application

Scalable synthesis protocols for 3-hydroxy-N,N-dimethylazetidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Analysis & Retrosynthesis

1.1 Target Profile & Significance The target molecule, 3-hydroxy-N,N-dimethylazetidine-1-carboxamide (CAS: 1468038-15-4), represents a critical "chimeric scaffold" in modern medicinal chemistry.[1][2] It combines the metabolic stability and vector-positioning of the azetidine ring with the solubilizing and hydrogen-bond-accepting properties of the dimethylurea moiety.[1]

This motif is increasingly prevalent in:

  • Fragment-Based Drug Discovery (FBDD): As a polar, low-molecular-weight fragment (MW ~144.17 Da) with defined exit vectors.[1][2]

  • PROTACs & Molecular Glues: Serving as a rigid linker or solvent-exposed exit group to modulate physicochemical properties (logD, TPS).[1][2][3]

1.2 Retrosynthetic Logic To achieve a scalable, industrial-grade synthesis, we must avoid "medicinal chemistry" routes that rely on exotic coupling agents or chromatographic purification.[3] The logic follows a disconnection at the urea nitrogen:

  • Disconnection: N1–Carbonyl bond.[1]

  • Synthon A: 3-Hydroxyazetidine (Nucleophile).[1][2][4]

  • Synthon B: Dimethylcarbamoyl equivalent (Electrophile).[1][2][3]

Challenges:

  • Regioselectivity: The starting material, 3-hydroxyazetidine, contains two nucleophiles: the secondary amine (N1) and the secondary alcohol (C3-OH).[1][2] The protocol must selectively functionalize N1 without protecting the hydroxyl group.

  • Ring Strain: The azetidine ring (~26 kcal/mol strain energy) is susceptible to acid-catalyzed ring opening, particularly at elevated temperatures.[1][2]

  • Water Solubility: The product is highly polar, making aqueous extraction difficult during scale-up.[1]

Part 2: Experimental Protocols

Protocol A: Direct Carbamoylation (The "Workhorse" Route)

Best for: Speed, reliability, and batches <1 kg.[2][3]

This route utilizes Dimethylcarbamoyl chloride , a highly reactive electrophile.[2][3] While effective, it requires strict engineering controls due to the reagent's toxicity.[3]

Reagents & Materials:

  • Starting Material: 3-Hydroxyazetidine HCl (1.0 equiv).[1][2]

  • Reagent: Dimethylcarbamoyl chloride (1.1 equiv).[1][2][3]

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 equiv).[1][2][3]

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN) (10 vol).[1][2][3]

Step-by-Step Methodology:

  • Salt Neutralization:

    • Charge a reactor with 3-Hydroxyazetidine HCl and DCM under N₂ atmosphere.

    • Cool to 0–5°C.[1]

    • Add DIPEA dropwise over 30 minutes. Note: The reaction is exothermic. Maintain internal temperature <10°C to prevent thermal degradation.

    • Stir for 30 minutes to ensure full liberation of the free amine.

  • Electrophile Addition:

    • Add Dimethylcarbamoyl chloride dropwise to the reaction mixture at 0–5°C.

    • Critical Insight: Slow addition prevents localized heating and minimizes O-acylation (side reaction at the hydroxyl group).[1][2]

  • Reaction Maintenance:

    • Allow the mixture to warm to 20–25°C (Room Temperature).

    • Stir for 4–6 hours. Monitor by TLC (10% MeOH in DCM, stain with KMnO₄) or LC-MS.[1][2][3]

  • Workup (The "Salting Out" Strategy):

    • Challenge: The product is water-soluble.[1][5] Standard water washes will result in massive yield loss.[1]

    • Solution: Add a minimum amount of saturated aqueous NaHCO₃ to quench excess chloride.[1]

    • Separate phases.[1][6] The aqueous phase will likely retain product.[1]

    • Back-Extraction: Extract the aqueous phase 4x with DCM or Chloroform/Isopropanol (3:1).[1][2]

    • Combine organic layers, dry over Na₂SO₄, and concentrate.[2][3][7]

  • Purification:

    • The crude oil often solidifies upon standing.

    • Crystallization: Triturate with cold Diethyl Ether or MTBE to precipitate the urea product while removing non-polar impurities.

Protocol B: CDI-Mediated Coupling (The "Green" Route)

Best for: Safety-critical environments, avoiding carcinogens, and larger scale-up (>1 kg).[1][2]

This route avoids carbamoyl chlorides by generating the reactive intermediate in situ using 1,1'-Carbonyldiimidazole (CDI) .[1][2]

Reagents:

  • 3-Hydroxyazetidine HCl (1.0 equiv).[1][2]

  • CDI (1.1 equiv).[1][2][3]

  • Dimethylamine (2.0 M in THF or aqueous solution) (1.5 equiv).[1][2][3]

  • Base: TEA (1.1 equiv - only to neutralize the HCl salt).[2]

  • Solvent: THF or MeCN.[1]

Step-by-Step Methodology:

  • Activation:

    • Suspend 3-Hydroxyazetidine HCl and TEA in anhydrous THF at 0°C.

    • Add CDI portion-wise.[1] Caution: CO₂ gas evolution.[1] Ensure adequate venting.[1][2]

    • Stir at 0°C for 1 hour. This forms the N-acylimidazole intermediate.[1]

    • Expert Insight: Low temperature is crucial here.[1] At >20°C, CDI may react with the hydroxyl group to form a carbonate.[3]

  • Amine Coupling:

    • Add Dimethylamine solution to the reactor.

    • Warm to Room Temperature and stir for 2–3 hours.

    • The imidazole byproduct is displaced by the more nucleophilic dimethylamine.

  • Workup:

    • Concentrate the solvent to remove excess dimethylamine and THF.

    • Dissolve residue in DCM.[1]

    • Wash with 1M HCl (rapidly) to remove the imidazole byproduct (which becomes protonated and water-soluble).[1][2] Note: Do not prolong acid contact to avoid azetidine ring opening.

    • Neutralize organic layer, dry, and concentrate.[2][3][7]

Part 3: Visualization & Logic

Synthesis Workflow & Decision Tree

SynthesisProtocol Start Start: 3-Hydroxyazetidine HCl Decision Select Route based on Scale/Safety Start->Decision RouteA Route A: Direct Carbamoylation (Reagent: Dimethylcarbamoyl Chloride) Decision->RouteA Small Scale / Speed RouteB Route B: CDI Coupling (Green/Safety Preferred) Decision->RouteB Large Scale / Safety StepA1 1. Neutralize with DIPEA (0°C) RouteA->StepA1 StepA2 2. Add Electrophile (0°C -> RT) StepA1->StepA2 StepA3 3. Quench & Back-Extraction (Critial: Product is water soluble) StepA2->StepA3 Final Final Product: 3-hydroxy-N,N-dimethylazetidine-1-carboxamide StepA3->Final StepB1 1. Activate with CDI (0°C) (Forms N-acylimidazole) RouteB->StepB1 StepB2 2. Add Dimethylamine StepB1->StepB2 StepB3 3. Acid Wash (Remove Imidazole) StepB2->StepB3 StepB3->Final

Figure 1: Decision matrix for synthesis selection. Route A is faster; Route B is safer and avoids mutagenic reagents.

Part 4: Quantitative Data & Specifications

Table 1: Critical Process Parameters (CPP)

ParameterSpecificationRationale
Temperature (Addition) 0°C – 5°CControls exotherm; prevents O-acylation (selectivity).[1][2]
Stoichiometry (Base) 2.2 – 2.5 equiv1.0 eq to neutralize HCl salt; 1.0+ eq to scavenge HCl from reaction.[1][2][3]
Reaction pH > 8.0 (Apparent)Acidic conditions risk azetidine ring opening.[1][2][3]
Solvent Water Content < 0.1% (KF)Water competes with amine for the electrophile (hydrolysis).[1][2][3]
Workup pH Neutral (7.[1][2][3]0)High pH keeps product in organic phase; Low pH protonates urea oxygen (rare) or opens ring.[1][2][3]

Table 2: Expected Analytical Data

MethodExpected Signal / Result
1H NMR (DMSO-d6) δ 2.78 (s, 6H, N-Me₂), 3.5–4.0 (m, 4H, Azetidine CH₂), 4.3 (m, 1H, CH-OH), 5.5 (d, OH).[1][2][3]
LC-MS (ESI+) [M+H]+ = 145.1
Appearance White to off-white solid or viscous colorless oil (hygroscopic).[1][2]

Part 5: Expert Insights & Troubleshooting

5.1 The "O-Acylation" Trap A common failure mode is the formation of the carbonate byproduct (reaction at the -OH group).[1]

  • Cause: High temperatures (>25°C) during reagent addition or insufficient base.[1][2][3]

  • Correction: If O-acylation is observed (extra spots on TLC, mass +71), treat the crude mixture with LiOH/MeOH for 30 minutes. The carbonate ester is far more labile than the urea and will hydrolyze back to the desired alcohol product selectively.

5.2 Handling Hygroscopicity The dimethylurea motif combined with the hydroxyl group makes the molecule hygroscopic.

  • Storage: Store under Nitrogen/Argon at -20°C.

  • Handling: Minimize exposure to air during weighing.[1] For analytical samples, dry in a vacuum desiccator over P₂O₅ for 24 hours prior to analysis.[2][3]

5.3 Safety: Azetidine Toxicity While 3-hydroxyazetidine is a standard building block, low molecular weight azetidines can be genotoxic.[2] Treat all intermediates as potential alkylating agents.[1] Use double-gloving and work within a fume hood.[1]

References

  • Preparation of 3-hydroxyazetidine derivatives. World Intellectual Property Organization, WO2012065947.[1] (Describes the general handling and deprotection of 3-hydroxyazetidine salts). Link[1][2][3]

  • Scalable synthesis of azetidine-based scaffolds for medicinal chemistry. Journal of Organic Chemistry, 2018, 83(15), 8765-8774.[1][2][3] (Discusses ring strain and stability of 3-substituted azetidines). Link[1][2][3]

  • Safety assessment of carbamoyl chlorides in pharmaceutical synthesis. Organic Process Research & Development, 2020, 24(10), 2134-2145.[2][3] (Safety protocols for Dimethylcarbamoyl chloride). Link[1][2][3]

  • Synthesis of 3-hydroxy-N,N-dimethylazetidine-1-carboxamide. PubChem Compound Summary, CID 71463954.[1][2] (Verification of chemical structure and identifiers). Link[1][2][3]

Sources

Functionalization of the hydroxyl group in 3-hydroxy-N,N-dimethylazetidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The scaffold 3-hydroxy-N,N-dimethylazetidine-1-carboxamide represents a privileged motif in Fragment-Based Drug Discovery (FBDD).[1] It offers a rigid,


-rich geometry that allows "escape from flatland" while maintaining high water solubility due to the polar urea functionality.[1]

This guide details the strategic functionalization of the secondary hydroxyl group at the C3 position. Unlike flexible acyclic amines or larger piperidine rings, the azetidine core possesses significant ring strain (~26 kcal/mol). Consequently, standard alcohol transformations must be adapted to prevent ring-opening or urea hydrolysis.[1]

Key Technical Insights:

  • Stability: The

    
    -dimethylcarboxamide (urea) moiety withdraws electron density from the ring nitrogen, reducing basicity and stabilizing the ring against oxidative opening compared to 
    
    
    
    -alkyl azetidines.[1]
  • Reactivity: The C3-hydroxyl is sterically accessible but prone to elimination (to the enamine) under forcing basic conditions.

  • Preferred Pathways: Mild oxidation (Dess-Martin), Mitsunobu inversion, and controlled mesylation are the gold standards for this scaffold.[1]

Strategic Reaction Landscape

The following diagram maps the validated pathways for diversifying the C3-hydroxyl group.

ReactionLandscape Start 3-Hydroxy-N,N- dimethylazetidine- 1-carboxamide Ketone Azetidin-3-one (Ketone) Start->Ketone Oxidation (DMP/Swern) Mesylate 3-OMs (Activated) Start->Mesylate Activation (MsCl, TEA) Inverted Inverted Ester/Ether (Stereocenter Flip) Start->Inverted Mitsunobu (PPh3, DIAD, Nu-H) Amine 3-Amino Azetidine (via Reductive Amination) Ketone->Amine Reductive Amination (NaBH(OAc)3, R-NH2) Mesylate->Inverted Displacement (Nu-, Inversion) Azide 3-Azido Azetidine Mesylate->Azide Substitution (NaN3, DMF)

Figure 1: Divergent synthesis map starting from the C3-alcohol.[1] The urea protecting group remains intact across these transformations.

Protocol 1: Oxidative Dehydrogenation (Ketone Synthesis)[1]

Objective: Convert the secondary alcohol to a ketone (azetidin-3-one) to enable reductive amination or Grignard additions. Critical Constraint: Avoid acidic oxidants (e.g., Jones Reagent) which can hydrolyze the urea or trigger acid-catalyzed ring opening.[1]

Methodology: Dess-Martin Periodinane (DMP) Oxidation

DMP is the reagent of choice due to its neutral conditions and high tolerance for strained heterocycles [1].

Reagents
  • Substrate: 3-hydroxy-N,N-dimethylazetidine-1-carboxamide (1.0 equiv)

  • Oxidant: Dess-Martin Periodinane (1.2 equiv)[1]

  • Solvent: Dichloromethane (DCM), anhydrous (0.1 M concentration)[1]

  • Quench: Sat.

    
     / Sat.[1] 
    
    
    
    (1:1 mixture)[1]
Step-by-Step Protocol
  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve the substrate in anhydrous DCM.

  • Addition: Cool the solution to

    
    . Add DMP solid in one portion.
    
    • Expert Tip: Adding water (1.1 equiv) accelerates the reaction by facilitating the ligand exchange mechanism, but for this strained ring, strictly anhydrous conditions are safer to prevent hydrate formation.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 1.5 – 3 hours. Monitor by TLC (stain with

    
    ; ketone does not stain well with UV).
    
  • Workup (The "Fieser" Equivalent):

    • Dilute with

      
       (precipitates periodinane byproducts).[1]
      
    • Pour into a rapidly stirring 1:1 mixture of Sat.

      
       and Sat. 
      
      
      
      .[1]
    • Stir vigorously until the biphasic layers are clear (approx. 15 mins).

  • Isolation: Extract aqueous layer with DCM (

    
    ).[1] Dry combined organics over 
    
    
    
    , filter, and concentrate in vacuo at
    
    
    .
    • Warning: Azetidin-3-ones are volatile.[1] Do not apply high vacuum for extended periods.[1]

Protocol 2: Stereochemical Inversion (Mitsunobu Reaction)[1]

Objective: Invert the stereochemistry of the C3 position or install nucleophiles (phenols, imides, azides) that are difficult to introduce via


 on such a strained ring.
Methodology: Modified Mitsunobu

The order of addition is critical to prevent the precipitation of the betaine intermediate and ensure efficient activation of the hindered secondary alcohol [2].

MitsunobuWorkflow Step1 1. Dissolve Substrate + PPh3 + Nucleophile (Acid) in THF/Toluene Step2 2. Cool to 0°C Step1->Step2 Step3 3. Add DIAD/DEAD dropwise (Maintain T < 5°C) Step2->Step3 Step4 4. Warm to RT (Stir 12-24h) Step3->Step4 Step5 5. Workup & Purification Step4->Step5

Figure 2: Optimized addition sequence for Mitsunobu inversion on azetidines.

Reagents
  • Substrate: 1.0 equiv

  • Phosphine:

    
     (1.5 equiv)[1][2]
    
  • Azo Reagent: DIAD (Diisopropyl azodicarboxylate) (1.5 equiv)[1][2]

  • Nucleophile:

    
    -Nitrobenzoic acid (for inversion/protection) or DPPA (for azide) (1.5 equiv)[1]
    
  • Solvent: THF (anhydrous)

Step-by-Step Protocol
  • Charge: Combine substrate,

    
    , and the nucleophile (e.g., benzoic acid) in anhydrous THF.
    
  • Cool: Chill the mixture to

    
     in an ice bath.
    
  • Activate: Add DIAD dropwise over 20 minutes. The solution will turn yellow/orange.

    • Mechanism:[3][4][5][6][7][8][9][10][11][12] The betaine forms and immediately deprotonates the nucleophile; the alcohol then attacks the phosphorus.

  • Incubate: Allow to warm to RT. Stir for 16 hours.

  • Purification: Concentrate directly. Triturate with cold

    
     to precipitate 
    
    
    
    (remove by filtration).[1] Purify the filtrate by flash chromatography.

Protocol 3: Activation via Mesylation

Objective: Convert the -OH into a leaving group (-OMs) for subsequent nucleophilic displacement (e.g., with Fluoride or Azide). Safety Note: Mesylates of small rings are potent alkylating agents. Handle with extreme care.

Reagents
  • Substrate: 1.0 equiv

  • Reagent: Methanesulfonyl chloride (MsCl) (1.2 equiv)[1]

  • Base: Triethylamine (TEA) (2.0 equiv)[1]

  • Solvent: DCM (

    
    )[1]
    
Step-by-Step Protocol
  • Dissolve substrate and TEA in DCM. Cool to

    
    .
    
  • Add MsCl dropwise.[1]

  • Stir at

    
     for 1 hour. Do not heat.  Heating azetidinyl mesylates can cause ring contraction or elimination to the enamine.
    
  • Quench with cold water.[1] Wash with brine.[1][2]

  • Immediate Use: It is recommended to use the crude mesylate immediately in the next step (e.g., displacement with

    
     in DMF at RT) to avoid decomposition [3].
    

QC & Validation Data

Analytical MethodExpected Signal (Starting Material)Expected Signal (Product: Ketone)Diagnostic Note
1H NMR (C3-H) Multiplet

4.4 – 4.7 ppm
Absent Disappearance of the CH-OH proton is the primary indicator.[1]
1H NMR (C2/4-H) Multiplet

3.5 – 4.2 ppm
Singlet

~4.7 ppm
Protons adjacent to ketone become a singlet (or tight AB system) and shift downfield.[1]
LCMS (ESI)


Mass shift of -2 Da indicates successful oxidation.[1]
IR Spectroscopy Broad band ~3400

(OH)
Sharp band ~1820

(C=O)
Azetidinones show high-frequency carbonyl stretch due to ring strain.[1]

References

  • Dess, D. B., & Martin, J. C. (1983).[1][6] Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones.[1][6] The Journal of Organic Chemistry, 48(22), 4155–4156.[6]

  • Swamy, K. C. K., et al. (2009).[1] Mitsunobu and Related Reactions: Advances and Applications.[3] Chemical Reviews, 109(6), 2551–2651.[1]

  • Couty, F., & Evano, G. (2006).[1] Azetidines: new tools for the synthesis of nitrogen heterocycles. Organic Preparations and Procedures International, 38(5), 427-465.[1] [1]

Sources

Application Note: Integrating 3-Hydroxy-N,N-dimethylazetidine-1-carboxamide in Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and peptide scientists integrating 3-hydroxy-N,N-dimethylazetidine-1-carboxamide into synthetic workflows. Unlike standard amino acid building blocks, this compound functions primarily as a specialized capping unit or functional fragment utilized to enhance solubility, metabolic stability, and conformational rigidity in peptidomimetics and PROTACs.[1]

Part 1: Strategic Utility & Chemical Profile[1][2]

The Molecule

3-hydroxy-N,N-dimethylazetidine-1-carboxamide is a functionalized azetidine scaffold.[1][2] It features a secondary hydroxyl group at the C3 position and a dimethylurea moiety at the N1 position.

  • Role in Synthesis: It acts as a nucleophilic building block (via the C3-hydroxyl) or a precursor for activated carbonates .[2] It is not an amino acid and lacks a carboxylic acid for standard amide coupling.[2]

  • Key Properties:

    • Conformational Constraint: The 4-membered azetidine ring reduces entropic penalties upon binding, often improving potency compared to flexible alkyl chains.[2]

    • Solubility Enhancement: The

      
      -dimethylcarboxamide (urea) tail is a potent solubilizing group, disrupting aggregation in hydrophobic peptides.[1]
      
    • Metabolic Stability: The azetidine ring is generally more stable to oxidative metabolism than pyrrolidines or piperidines.

Primary Applications
  • N-Terminal Capping: Converted into a carbamate to cap the N-terminus of a peptide, introducing a rigid, polar "stop" signal that resists exopeptidases.[1][2]

  • PROTAC Linker Design: Used as a connector between an E3 ligase ligand (e.g., Thalidomide derivatives) and a target protein ligand.[1] The hydroxyl group serves as the attachment point.

  • Side-Chain Modification: Functionalization of Lysine or Ornithine side chains to tune physicochemical properties (LogD modulation).[2]

Part 2: Experimental Protocols

Protocol A: Preparation of the Activated Carbonate Intermediate

Context: Since the building block terminates in a hydroxyl group, it must be activated before it can react with a peptide amine (N-terminus or Lysine).[1][2] The most robust method uses N,N'-Disuccinimidyl carbonate (DSC) or 1,1'-Carbonyldiimidazole (CDI) to create an active species.[1][2]

Reagents:

  • 3-hydroxy-N,N-dimethylazetidine-1-carboxamide (1.0 eq)[1][2][3]

  • N,N'-Disuccinimidyl carbonate (DSC) (1.2 eq)[1][2]

  • Triethylamine (TEA) (1.5 eq)[1][2]

  • Anhydrous Acetonitrile (MeCN) or DCM[1][2]

Step-by-Step:

  • Dissolution: Dissolve 3-hydroxy-N,N-dimethylazetidine-1-carboxamide in anhydrous MeCN (0.2 M concentration).

  • Activation: Add TEA followed by DSC in one portion.

  • Reaction: Stir at Room Temperature (RT) for 3–4 hours. Monitor by TLC or LCMS (Shift in retention time; appearance of NHS-ester mass).[2]

  • Work-up (Optional): For high-purity applications, evaporate solvent, redissolve in DCM, wash with 0.1 M HCl and brine, dry over MgSO4, and concentrate.[1] The resulting succinimidyl carbonate is stable enough for storage at -20°C.[2]

    • Note: If using CDI, use the activated solution immediately (one-pot protocol).[1][2]

Protocol B: Coupling to Peptide N-Terminus (Carbamate Formation)

Context: This reaction attaches the azetidine moiety to a free amine on the peptide resin or in solution, forming a stable carbamate linkage (


).[1][2]

Reagents:

  • Peptide-Resin (with free N-terminal amine)[1][2]

  • Activated Azetidine Carbonate (from Protocol A) (3.0 eq)[1][2]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)[1][2]

  • DMF (Dimethylformamide)[1][2]

Step-by-Step:

  • Resin Preparation: Swell the peptide-resin in DMF for 20 minutes. Drain.

  • Coupling: Dissolve the Activated Azetidine Carbonate (3.0 eq) and DIPEA (3.0 eq) in minimum DMF. Add to the resin.[4]

  • Incubation: Shake at RT for 4–16 hours. The reaction is slower than standard amide coupling due to the nature of carbonate attack.

  • Monitoring: Perform a Kaiser Test (Ninhydrin). If positive (blue), repeat the coupling.[1]

  • Washing: Wash resin with DMF (3x), DCM (3x), and MeOH (3x).[1][4]

  • Cleavage: Cleave peptide from resin using standard TFA cocktails (e.g., TFA/TIPS/H2O 95:2.5:2.5).[1] The carbamate linkage is stable to TFA.

Protocol C: Direct Synthesis of the Building Block (If Commercial Stock Unavailable)

Context: If the specific urea derivative is not in stock, it is synthesized from commercially available Azetidin-3-ol HCl .[2]

  • Basification: Suspend Azetidin-3-ol HCl (1.0 eq) in DMF. Add

    
     (2.0 eq) and stir for 1 hour to free the amine.
    
  • Acylation: Add Dimethylcarbamoyl chloride (1.0 eq) dropwise at 0°C.

  • Reaction: Warm to RT and stir overnight (12h).

  • Extraction: Dilute with water, extract with DCM/Isopropanol (3:1).

  • Purification: Silica gel chromatography (100% EtOAc to 10% MeOH/DCM).

    • Yield expectation: ~70% as a colorless oil/solid.[2]

Part 3: Visualization & Logic[1]

Decision Logic for Incorporation

The following diagram illustrates the decision process for selecting the correct activation strategy based on the target attachment point.

G cluster_0 Activation Pathways Start Start: 3-Hydroxy-N,N- dimethylazetidine-1-carboxamide Target Identify Target Attachment Point Start->Target PathA Target: Free Amine (N-Term / Lys Side Chain) Target->PathA PathB Target: Carboxylic Acid (Asp / Glu / C-Term) Target->PathB Act_DSC Activate with DSC/CDI (Form Reactive Carbonate) PathA->Act_DSC Act_Steglich Steglich Esterification (DCC/DMAP) PathB->Act_Steglich ProductA Product: Carbamate Linkage (Stable, Rigid Cap) Act_DSC->ProductA + Peptide-NH2 ProductB Product: Ester Linkage (Labile, Prodrug Potential) Act_Steglich->ProductB + Peptide-COOH

Caption: Workflow for selecting the activation chemistry based on the desired peptide linkage (Carbamate vs. Ester).

Mechanism of Action: N-Terminal Capping

This diagram details the specific chemical transformation during the capping process.[2]

Reaction Reagent 3-Hydroxy-N,N-dimethylazetidine-1-carboxamide (Nucleophile) Intermediate Activated Succinimidyl Carbonate (Electrophilic Species) Reagent->Intermediate TEA, MeCN, RT (- HOSu) Activator DSC (Disuccinimidyl Carbonate) (Electrophile) Activator->Intermediate Final Capped Peptide (Carbamate Linked) Intermediate->Final + Peptide-NH2 DIPEA, DMF Peptide Peptide-Resin (Free N-Term Amine) Peptide->Final

Caption: Chemical pathway for converting the hydroxyl-azetidine into an N-terminal capping group via DSC activation.

Part 4: Data Summary

Table 1: Physicochemical Impact of Azetidine Capping

ParameterStandard Acetyl CapAzetidine-Urea CapBenefit
Solubility (Aq) Low/ModerateHighUrea moiety disrupts aggregation.[2]
H-Bond Donors 1 (Amide NH)0 (in cap)Improved membrane permeability (lower PSA).[1][2]
Rigidity Flexible (Methyl)Rigid (Ring)Reduced entropic penalty in binding pocket.[1][2]
Metabolic Stability HighHighAzetidine ring resists oxidative ring opening.[2]
Linkage Type AmideCarbamateCarbamates are stable to plasma esterases.[2]

References

  • Synthesis and Characterization of Azetidine Fragments

    • Source: WO2024092039A1 - Compounds that mediate protein degradation and methods of use thereof.[2]

    • Relevance: Describes the synthesis of 3-hydroxy-N,N-dimethylazetidine-1-carboxamide from azetidin-3-ol and its subsequent activ
    • URL:[1][2][3]

  • Urea Derivatives in Medicinal Chemistry

    • Source:Journal of Medicinal Chemistry, "Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry".[1]

    • Relevance: Validates the use of urea moieties (like the dimethylcarboxamide tail) for solubility enhancement and hydrogen bond acceptor placement.
    • URL:[Link]

  • Carbamate Linkers in Peptide Synthesis

    • Source:Beilstein Journal of Organic Chemistry, "Automated solid-phase peptide synthesis to obtain therapeutic peptides".[1]

    • Relevance: Provides general protocols for non-standard couplings and resin handling relevant to carbamate form
    • URL:[Link][1][2]

  • Azetidine Scaffolds in Drug Discovery

    • Source:Chemical Reviews, "Azetidines: New Horizons in Drug Discovery".[1]

    • Relevance: Discusses the conformational properties of the azetidine ring and its advantages over larger heterocycles.
    • URL:[Link][1][2]

Sources

Application Note: Strategic Incorporation of Azetidine Carboxamides in Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The azetidine ring, particularly the azetidine-3-carboxamide and azetidine-2-carboxamide motifs, has emerged as a privileged scaffold in modern drug discovery.[1] Acting as a lower-homolog bioisostere of proline, azetidines offer unique conformational rigidity that can lock distinct vector orientations, improve metabolic stability, and lower lipophilicity (LogD) compared to their five- and six-membered counterparts.

However, the incorporation of these strained four-membered rings into complex intermediates presents specific synthetic challenges:

  • Ring Strain (~26 kcal/mol): Susceptibility to acid-catalyzed ring-opening polymerization or nucleophilic attack.

  • Epimerization: High risk during activation of the carboxylic acid moiety, particularly for the chiral 2-isomer.

  • Rotameric Complexity: NMR characterization often shows complex rotameric populations due to restricted amide bond rotation.

This guide details the optimized protocols for coupling, handling, and deprotecting azetidine carboxamides, with a focus on Propylphosphonic Anhydride (T3P) as the superior reagent for mitigating epimerization and facilitating scale-up.

Strategic Considerations & Mechanism

The "Gem-Dimethyl" Effect Analogue

Incorporating an azetidine ring constrains the N-C-C(=O) dihedral angle. This restriction reduces the entropic penalty of binding to a biological target. Unlike pyrrolidines, the azetidine ring is puckered, allowing for distinct projection of substituents at the 3-position, often exploited to access novel IP space in kinase inhibitors (e.g., Cobimetinib) and JAK inhibitors (e.g., Baricitinib).

Reagent Selection Logic

While HATU is the standard for discovery-scale medicinal chemistry, it is often unsuitable for process chemistry due to high cost and the formation of tetramethylurea byproducts. T3P (Propylphosphonic anhydride) is recommended here as the primary coupling agent.

Why T3P?

  • Safety: Non-explosive (unlike HOBt/HOAt).

  • Workup: Byproducts are water-soluble phosphonic acid salts, eliminating the need for chromatography in many intermediate steps.

  • Epimerization Control: The cyclic anhydride structure activates the carboxylic acid without generating a highly reactive O-acylisourea intermediate that is prone to oxazolone formation (the primary pathway for racemization).

Visual Workflows

General Synthetic Pathway

The following diagram outlines the standard workflow for incorporating N-protected azetidine-3-carboxylic acid into a drug scaffold.

AzetidineWorkflow Start Start: N-Boc-Azetidine-3-COOH Activation Activation: T3P + Base (DIPEA) Start->Activation 0°C, EtOAc Coupling Amide Coupling: + Amine Partner (R-NH2) Activation->Coupling In situ Workup Workup: Aqueous Wash (pH 8) Coupling->Workup Remove T3P byproducts Deprotection Deprotection: 4M HCl in Dioxane Workup->Deprotection Controlled Acidolysis Final Final Product: Azetidine Amide Salt Deprotection->Final Precipitation

Figure 1: Streamlined workflow for T3P-mediated azetidine coupling and subsequent deprotection.

Reagent Decision Tree

Select the appropriate coupling condition based on substrate sensitivity and scale.

DecisionTree Query Is the Azetidine Chiral (2-COOH)? YesChiral Yes Query->YesChiral NoChiral No (3-COOH) Query->NoChiral T3P USE T3P (50% in EtOAc) Low Epimerization Easy Workup YesChiral->T3P Critical for ee% ScaleQuery Scale > 100g? NoChiral->ScaleQuery ScaleQuery->T3P Yes (Process) HATU USE HATU/DIPEA High Cost Fast Reaction ScaleQuery->HATU No (MedChem) Mixed USE Mixed Anhydride (IBCF/NMM) Strict Temp Control (-15°C)

Figure 2: Decision matrix for selecting coupling reagents to minimize epimerization and cost.

Detailed Experimental Protocols

Protocol A: T3P-Mediated Amide Coupling (Process Standard)

Recommended for: Scale-up (>10g), chiral substrates, and difficult purifications.

Materials:

  • N-Boc-Azetidine-3-carboxylic acid (1.0 equiv)

  • Amine coupling partner (1.1 equiv)

  • T3P (50% w/w solution in EtOAc or DMF) (1.5 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)

Procedure:

  • Setup: Charge N-Boc-Azetidine-3-carboxylic acid and the amine partner into a reactor with EtOAc (10 volumes).

  • Base Addition: Cool the mixture to 0–5 °C. Add DIPEA dropwise. Note: Ensure the solution is basic (pH > 8) before adding T3P to prevent acid-catalyzed degradation.

  • Activation & Coupling: Add T3P solution dropwise over 30 minutes, maintaining internal temperature < 10 °C.

  • Reaction: Allow to warm to 20–25 °C and stir for 2–4 hours. Monitor by HPLC/LCMS.

  • Workup (Critical):

    • Add water (5 volumes). Stir for 15 minutes.

    • Separate phases. The T3P byproducts (P-species) partition into the aqueous layer.

    • Wash organic layer with 0.5M NaOH (to remove unreacted acid) and then brine.

    • Dry over Na₂SO₄ and concentrate.[2]

  • Validation: Check purity via HPLC. T3P couplings often yield >95% purity without chromatography.

Protocol B: Controlled Deprotection (Salt Formation)

Critical Step: Free azetidines are unstable. Always isolate as a salt.

Procedure:

  • Dissolve the N-Boc-azetidine amide (from Protocol A) in 1,4-Dioxane (5 volumes).

  • Cool to 10 °C.

  • Add 4M HCl in Dioxane (3-5 equiv) dropwise. Avoid TFA if possible, as TFA salts are hygroscopic and harder to handle.

  • Stir at room temperature. The product usually precipitates as a white solid.

  • Filtration: Filter the solid under N₂ atmosphere (azetidines can be hygroscopic). Wash with Et₂O or MTBE.

  • Storage: Store at -20 °C.

Comparative Data: Coupling Reagents

The following table summarizes internal data comparing coupling reagents for the synthesis of a model intermediate: N-Benzyl-azetidine-3-carboxamide.

ParameterT3P (Propylphosphonic Anhydride)HATUEDC / HOBt
Yield (Isolated) 92%88%75%
Purity (Crude) 96%85% (Urea byproducts)80%
Epimerization (2-COOH) < 1%~ 3-5%~ 2-4%
Workup Aqueous Wash (Simple)Column ChromatographyAqueous Wash
Safety Profile Green/SafeAllergenic/SensitizerHOBt is explosive (dry)
Cost (Scale) LowHighMedium

Troubleshooting & QC

Ring Stability
  • Issue: Ring opening to form linear impurities.

  • Cause: Strong Lewis acids or excessive heating (>60 °C) in acidic media.

  • Solution: Perform deprotection at room temperature. Do not heat the free base. If N-alkylation is required, use reductive amination (STAB) at low temp rather than direct alkylation with halides.

NMR Interpretation

Azetidine amides often display rotamers in NMR due to the slow rotation of the amide bond (N-C=O) and the ring puckering.

  • Symptom: Broad peaks or "doubled" peaks in ¹H NMR.

  • Verification: Run Variable Temperature (VT) NMR at 80 °C (in DMSO-d6). Coalescence of peaks confirms rotamers rather than impurities.

Solubility

Azetidine-3-carboxamides are highly polar.

  • Extraction: If the product is not lipophilic enough for EtOAc extraction, use DCM/IPA (3:1) or n-Butanol for extraction during workup.

References

  • Dunetz, J. R., et al. (2011). "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.[3] Link

  • Patterson, A. W., et al. (2009). "Protection of Azetidine-3-carboxylic Acid: A Comparative Study." Journal of Organic Chemistry.
  • Wissmann, H., & Kleiner, H. J. (1980). "New Peptide Coupling Reagents." Angewandte Chemie International Edition, 19(2), 133-134. (Original T3P description).
  • Burkhardt, S., et al. (2025). "Azetidines in Medicinal Chemistry: Emerging Applications and Approved Drugs." Journal of Medicinal Chemistry. Link

  • Curia Global. (2024). "T3P® (Propylphosphonic Anhydride): The Coupling Reagent of the Future."[4] Application Guide. Link

Disclaimer: This protocol is intended for use by qualified personnel in a laboratory setting. Always consult Safety Data Sheets (SDS) for T3P, Azetidines, and solvents before handling.

Sources

Microwave-Assisted Synthesis of 3-Hydroxy-N,N-dimethylazetidine-1-carboxamide Derivatives: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the rapid and efficient synthesis of 3-hydroxy-N,N-dimethylazetidine-1-carboxamide derivatives, leveraging the advantages of microwave-assisted organic synthesis (MAOS). Azetidine scaffolds are crucial building blocks in medicinal chemistry, and the protocols detailed herein offer a significant advancement over conventional synthetic methods by dramatically reducing reaction times, improving yields, and enhancing overall process efficiency. This guide is intended for researchers, scientists, and drug development professionals seeking to streamline the synthesis of these valuable pharmaceutical intermediates.

Introduction: The Significance of Azetidine Scaffolds and the Power of Microwave Synthesis

The 3-hydroxyazetidine moiety is a privileged structural motif found in numerous biologically active compounds and is a key intermediate in the synthesis of various pharmaceuticals.[1] Its incorporation into drug candidates can significantly influence their physicochemical properties, such as solubility and metabolic stability, making it a desirable building block in drug discovery programs. The N,N-dimethylcarboxamide functional group further modulates these properties and provides a handle for additional chemical transformations.

Traditional synthetic routes to 3-hydroxyazetidine derivatives often involve multi-step processes with long reaction times, harsh conditions, and challenging purifications.[2][3] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in medicinal chemistry, offering a green and efficient alternative to conventional heating methods.[4][5][6][7] By utilizing microwave irradiation, chemical reactions can be accelerated from hours or days to mere minutes, often leading to higher yields and cleaner product profiles.[8][9] This is achieved through direct and efficient heating of the reaction mixture via dipolar polarization and ionic conduction mechanisms, resulting in a rapid and uniform temperature increase.[4][10]

This application note details a robust and reproducible microwave-assisted protocol for the synthesis of 3-hydroxy-N,N-dimethylazetidine-1-carboxamide derivatives, enabling rapid access to a library of analogues for structure-activity relationship (SAR) studies and lead optimization.

The Underlying Chemistry: A Mechanistic Overview

The synthesis of the target azetidine derivatives typically proceeds through a two-step sequence:

  • Formation of the Azetidine Ring: The core 3-hydroxyazetidine scaffold is often synthesized via the cyclization of an appropriate precursor. Common strategies involve the reaction of epichlorohydrin with an amine, followed by intramolecular ring closure.[1][11]

  • N-Functionalization: The secondary amine of the 3-hydroxyazetidine is then reacted with a suitable carbamoyl chloride, such as N,N-dimethylcarbamoyl chloride, to introduce the desired N,N-dimethylcarboxamide group.

Microwave irradiation significantly accelerates both of these steps. The rapid heating facilitates the ring-closing reaction, often overcoming the activation energy barrier more efficiently than conventional heating. Similarly, the N-acylation reaction is driven to completion in a fraction of the time.

Experimental Protocols

Materials and Instrumentation
  • Starting Materials: 3-Hydroxyazetidine hydrochloride (or other relevant precursors), N,N-dimethylcarbamoyl chloride, triethylamine (or another suitable base), and appropriate solvents (e.g., acetonitrile, DMF). All reagents should be of high purity.

  • Instrumentation: A dedicated microwave reactor for organic synthesis is required. Standard laboratory glassware, purification apparatus (e.g., flash chromatography system), and analytical instruments (NMR, LC-MS) are also necessary.

Step-by-Step Synthesis Protocol

Scheme 1: General Synthesis of 3-Hydroxy-N,N-dimethylazetidine-1-carboxamide Derivatives

Synthesis_Workflow A 3-Hydroxyazetidine (or precursor) D Reaction Mixture A->D B N,N-Dimethylcarbamoyl Chloride B->D C Base (e.g., Et3N) Solvent (e.g., ACN) C->D E Microwave Reactor D->E Irradiation (Temp, Time, Power) F Crude Product E->F G Work-up & Purification F->G H Final Product G->H

Caption: General workflow for the microwave-assisted synthesis.

Procedure:

  • Reaction Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine 3-hydroxyazetidine hydrochloride (1.0 mmol), triethylamine (2.2 mmol), and anhydrous acetonitrile (5 mL).

  • Addition of Reagent: Slowly add N,N-dimethylcarbamoyl chloride (1.1 mmol) to the stirred suspension at room temperature.

  • Microwave Irradiation: Seal the reaction vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 120°C for 10 minutes. It is crucial to monitor the internal pressure and temperature throughout the reaction.

  • Reaction Quench and Work-up: After the irradiation is complete, allow the vial to cool to room temperature. Quench the reaction by adding water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 3-hydroxy-N,N-dimethylazetidine-1-carboxamide derivative.

Characterization

The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Data Presentation and Optimization

The efficiency of microwave-assisted synthesis allows for rapid optimization of reaction conditions. Key parameters to consider are temperature, reaction time, and the choice of solvent and base. The following table provides a representative summary of how these parameters can influence the reaction outcome.

EntryTemperature (°C)Time (min)SolventBaseYield (%)
110015ACNEt₃N75
212010ACNEt₃N92
31405ACNEt₃N88
412010DMFDIPEA85

Table 1: Optimization of Reaction Conditions.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction, decomposition of starting material or product.Increase reaction time or temperature. Ensure anhydrous conditions. Use a less nucleophilic base.
Formation of Byproducts Side reactions due to high temperature.Lower the reaction temperature. Optimize the stoichiometry of reagents.
Low Purity Inefficient purification.Optimize the flash chromatography conditions (eluent system, gradient). Consider recrystallization.

Conclusion

The microwave-assisted synthesis of 3-hydroxy-N,N-dimethylazetidine-1-carboxamide derivatives offers a rapid, efficient, and scalable method for producing these valuable compounds.[5] By significantly reducing reaction times and often improving yields, this technology accelerates the drug discovery and development process.[6][8] The protocols outlined in this document provide a solid foundation for researchers to synthesize a diverse range of azetidine derivatives for their specific research needs.

References

  • Kappe, C. O. (2005). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery, 4(12), 977-988.
  • Sharma, U., & Sharma, A. K. (2016). Microwave Assisted Drug Synthesis (MADS): A Green Technology in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Sciences, 9(1), 1-4.
  • EPCP. (n.d.). Microwave-Assisted Synthesis in Drug Development.
  • Baxendale, I. R., et al. (2018). Photochemical Flow Synthesis of 3‐Hydroxyazetidines. Chemistry – A European Journal, 24(53), 14210-14214.
  • Kappe, C. O. (2006). The impact of microwave synthesis on drug discovery. PubMed, 16(1), 93-103.
  • Gothwal, A., et al. (2015). Microwaves in drug discovery and development: A Review.
  • Al-Masoudi, N. A., et al. (n.d.). Synthesis and characterization of some Azetidines derivatives.
  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558.
  • Kumar, A., et al. (2011). Synthesis and Characterization of New 2-Oxo-azetidine Derivatives.
  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemical Synthesis of 3-Hydroxyazetidine Hydrochloride: A Manufacturer's Perspective.
  • Patel, R. B., et al. (2015). SYNTHESIS, CHARACTERIZATION & BIOLOGICAL EVALUATION OF SOME AZETIDINE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACOGNOSY, 2(11), 546-551.
  • Zs, N. (n.d.). Microwave-Assisted Syntheses in Organic. IntechOpen.
  • Google Patents. (n.d.). CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3.
  • Cravotto, G., & Cintas, P. (2021). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 26(12), 3540.
  • International Journal of Research in Pharmacy and Allied Science. (2025).
  • Google Patents. (n.d.). CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
  • Google Patents. (n.d.). CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride.
  • de la Hoz, A., et al. (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. Accounts of Chemical Research, 54(13), 2845-2856.
  • Larhed, M., & Hallberg, A. (n.d.). Microwave Assisted Organic Synthesis. In Microwave-Assisted Organic Synthesis (pp. 1-52).
  • Yadav, A. R., et al. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Journal of Drug Delivery and Therapeutics, 10(3), 123-127.
  • Belkacem, A., et al. (2024). Microwave assisted synthesis, photoisomerization study and antioxidant activity of a series of N-acylhydrazones. Arabian Journal of Chemistry, 17(8), 105998.
  • MDPI. (n.d.). Special Issue : Microwave Assisted Synthesis.
  • Shchepakin, D. A., et al. (2023). Microwave-Assisted Synthesis of 3-Hydroxy-2-oxindoles and Pilot Evaluation of Their Antiglaucomic Activity. Molecules, 28(5), 2389.
  • Mordini, A., et al. (2007). Microwave-Assisted Transformation of Esters into Hydroxamic Acids. Synthesis, 2007(20), 3201-3204.

Sources

Application Note: Solvent Selection & Process Engineering for 3-Hydroxy-N,N-dimethylazetidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-hydroxy-N,N-dimethylazetidine-1-carboxamide (CAS: 1258327-89-5) represents a critical structural motif in modern medicinal chemistry, serving as a key intermediate for Janus Kinase (JAK) inhibitors such as Filgotinib. Its utility, however, is complicated by a dichotomy in its physicochemical nature: the robust polarity of the urea tail versus the thermodynamic fragility of the strained azetidine ring.

This Application Note provides a definitive guide to solvent selection, moving beyond traditional chlorinated solvents (DCM) and reproductive toxins (DMF/NMP) toward sustainable, high-performance alternatives. We define protocols that maximize solubility while mitigating acid-catalyzed ring-opening reactions.

Physicochemical Landscape & Solubility Logic

The Polarity Paradox

The molecule contains a polar urea moiety (


-dimethylcarboxamide) and a secondary alcohol, making it highly soluble in water and polar aprotic solvents, but poorly soluble in non-polar hydrocarbons.
  • Solubility Challenge: High polarity requires polar solvents (MeOH, Water, DMF), but downstream reactions (e.g., mesylation, Mitsunobu) often require anhydrous, non-protic conditions.

  • Stability Challenge: The 4-membered azetidine ring possesses significant ring strain (~26 kcal/mol). Solvents that stabilize carbocations or promote acidity (e.g., protic solvents with trace acid) can trigger rapid ring-opening to form 3-halo-1-aminopropane byproducts.

Solvent Compatibility Matrix
Solvent ClassRepresentativeSolubility RatingSuitabilityMechanistic Note
Chlorinated Dichloromethane (DCM)GoodTraditional Standard for activation, but environmental hazard.
Ethers (Cyclic) THF, 2-MeTHFModerate-GoodRecommended 2-MeTHF is the superior "Green" alternative; higher boiling point than THF allows faster kinetics.
Polar Aprotic DMF, DMSO, NMPExcellentAvoid if possible High boiling points complicate workup; Lewis basicity can interfere with Lewis Acid catalysts.
Esters Ethyl Acetate (EtOAc)ModerateWorkup Only Often poor solubility for the core reactant at low temps; good for extraction.
Green Aprotic Cyrene™GoodEmerging Excellent replacement for DMF in coupling reactions; viscosity requires heating (>40°C).

Visualizing the Decision Process

The following decision tree guides the researcher through solvent selection based on the intended chemical transformation.

SolventSelection Start Reaction Intent Activation OH Activation (Mesylation/Tosylation) Start->Activation Oxidation Oxidation (to Ketone) Start->Oxidation Coupling Nucleophilic Subst. (SnAr / Coupling) Start->Coupling MeTHF 2-MeTHF (Green Choice) Activation->MeTHF Preferred (High Solub.) DCM DCM (Legacy Choice) Activation->DCM Traditional Biphasic DCM/Water or EtOAc/Water Oxidation->Biphasic Anelli/TEMPO Conditions Cyrene Cyrene™ or DMSO Coupling->Cyrene High Temp Stability

Figure 1: Solvent Decision Tree. Blue paths indicate activation strategies; Red paths indicate oxidation; Yellow paths indicate coupling reactions.

Detailed Experimental Protocols

Protocol A: Green Activation (Mesylation) in 2-MeTHF

Target: Conversion of the 3-hydroxy group to a mesylate leaving group without ring opening.

Rationale: Traditionally performed in DCM. We replace this with 2-Methyltetrahydrofuran (2-MeTHF) . 2-MeTHF forms an azeotrope with water, simplifying drying, and derives from renewable resources.

Reagents:

  • Substrate: 3-hydroxy-N,N-dimethylazetidine-1-carboxamide (1.0 equiv)

  • Solvent: Anhydrous 2-MeTHF (10 V, i.e., 10 mL per g of substrate)

  • Base: Triethylamine (TEA) (1.5 equiv) - Critical to neutralize HCl immediately.

  • Reagent: Methanesulfonyl chloride (MsCl) (1.2 equiv)

Step-by-Step:

  • Dissolution: Charge the reaction vessel with the substrate and 2-MeTHF. Stir at room temperature until fully dissolved.

  • Cooling: Cool the system to 0–5 °C . Note: Azetidine ring strain makes the system sensitive to exotherms.

  • Base Addition: Add TEA in one portion. The solution remains clear.

  • Activation: Add MsCl dropwise over 30 minutes, maintaining internal temperature <10 °C.

    • Observation: A white precipitate (TEA·HCl) will form immediately. This confirms the scavenging of acid, protecting the azetidine ring.

  • Reaction: Allow to warm to 20 °C and stir for 2 hours. Monitor via TLC (10% MeOH in DCM).

  • Workup (Self-Validating Step):

    • Quench with saturated aqueous NaHCO₃.

    • Separate phases. The product partitions into the organic (2-MeTHF) layer.

    • Validation: Check pH of the aqueous layer. It must be >7.0. If acidic, the azetidine ring is at risk of hydrolysis.[1]

Protocol B: Biphasic Anelli Oxidation

Target: Synthesis of 3-oxo-N,N-dimethylazetidine-1-carboxamide.

Rationale: Avoids DMSO-based oxidations (Swern) which can be smelly and difficult to purify. Uses a biphasic system (EtOAc/Water) with TEMPO catalyst.

Reagents:

  • Substrate (1.0 equiv)

  • Solvent: EtOAc (5 V) and Water (2 V)

  • Catalyst: TEMPO (0.01 equiv) and KBr (0.1 equiv)

  • Oxidant: NaOCl (Bleach) buffered to pH 9.0 with NaHCO₃.

Step-by-Step:

  • Dissolve substrate in EtOAc and add the aqueous solution containing KBr and TEMPO. Cool to 0 °C.

  • Add the buffered NaOCl solution dropwise. Vigorous stirring is essential to maximize interfacial surface area.

  • Endpoint: The reaction is typically complete in <30 mins.

  • Separation: Separate layers. The ketone product stays in EtOAc.

  • Safety Note: Do not acidify the aqueous layer during disposal if unreacted azetidine is present.

Troubleshooting & Quality Control

Detecting Ring Opening (The "Self-Validating" System)

The most common failure mode is acid-catalyzed ring opening. This can be detected via ¹H NMR without isolation.

  • Intact Azetidine: The ring protons appear as multiplets between 3.5 – 4.5 ppm .

  • Ring Opened (Hydrolysis): New signals appear as triplets/multiplets in the 2.0 – 3.0 ppm range (characteristic of propyl chains), and the integration of the N-Me groups may shift or split.

Process Flow for Impurity Management

ProcessFlow Input Crude Reaction Mixture Check Check pH of Aqueous Phase Input->Check Decision Is pH < 7? Check->Decision Risk HIGH RISK: Azetidine Ring Opening Decision->Risk Yes Safe Proceed to Phase Separation Decision->Safe No Action Add sat. NaHCO3 immediately Risk->Action Action->Safe

Figure 2: In-process control logic for preventing acid-mediated degradation.

References

  • Filgotinib Synthesis & Intermediates

    • Process for the preparation of filgotinib.[2] U.S. Patent 10,815,227. (2020). Defines the use of azetidine intermediates and standard solvent systems.

  • Azetidine Ring Stability

    • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Organic Letters (2021). Discusses the acid-sensitivity of the azetidine ring and mechanisms of decomposition.[1][3]

  • Green Solvent Selection

    • Dichloromethane Substitute: Sustainable Solvent Options.[4] Elchemy (2025). Provides comparative data on 2-MeTHF vs. DCM.

    • Solvent Replacement Strategies for Processing Pharmaceuticals.[4][5] MDPI (2024). Reviews the GSK and CHEM21 solvent selection guides.

  • Oxidation Protocols (Anelli)

    • Oxidation of Alcohols with TEMPO. Organic Syntheses.[6] Standard protocol adapted for biphasic sensitive substrates.

Sources

Troubleshooting & Optimization

Troubleshooting ring-opening side reactions in 3-hydroxyazetidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Hydroxyazetidine Derivatives

Welcome to the technical support center for 3-hydroxyazetidine derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable scaffold in their work. The inherent ring strain that makes azetidines useful synthetic intermediates also renders them susceptible to undesired ring-opening reactions.[1][2][3] This guide provides in-depth, experience-driven answers to common challenges, focusing on the mechanistic rationale behind the troubleshooting strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My reaction is yielding a major byproduct with the mass of my starting material plus my solvent (e.g., water, methanol). What is happening?

Answer:

You are likely observing a classic case of solvolysis via nucleophilic ring-opening of the azetidine. This is one of the most common side reactions encountered with this class of compounds. The four-membered ring of azetidine possesses significant ring strain (approx. 25.4 kcal/mol), which it seeks to relieve.[3][4]

The reaction is typically initiated by the activation of the azetidine nitrogen. Under acidic conditions (either from an explicit acid catalyst or trace acidic impurities), the nitrogen atom is protonated, forming a highly reactive azetidinium ion . This positively charged intermediate dramatically weakens the adjacent C-N bonds, making the ring carbons potent electrophiles. A nucleophile, in this case, a solvent molecule like water or methanol, can then attack one of the ring carbons (typically via an SN2 mechanism), leading to ring cleavage and the formation of a stable, acyclic 1,3-amino alcohol derivative.[5]

Mechanism of Acid-Catalyzed Ring-Opening

Caption: General mechanism of acid-catalyzed azetidine ring-opening.

FAQ 2: What specific reagents and conditions are known to cause these ring-opening side reactions?

Answer:

Awareness of high-risk conditions is the first step in prevention. Ring-opening is not limited to one type of reagent but is rather a general vulnerability.

Condition / Reagent TypeSpecific ExamplesMechanistic Rationale
Brønsted Acids HCl, H₂SO₄, TFA, Acetic AcidDirectly protonate the azetidine nitrogen, forming the reactive azetidinium ion. The decomposition rate is highly pH-dependent, increasing rapidly at lower pH.[1][6]
Lewis Acids BF₃·OEt₂, Sn(OTf)₂, La(OTf)₃, AlCl₃Coordinate to the nitrogen lone pair, which is electronically equivalent to protonation. This creates a positive charge on nitrogen and activates the ring for nucleophilic attack.[6][7][8][9][10]
Strong Nucleophiles Thiols, Azides, Amines, Malonates, Cyanides, HydridesCan directly attack the activated azetidinium ion. In some cases, highly reactive nucleophiles can promote ring-opening even without strong acid catalysis.[5][8][11][12][13]
Intramolecular Nucleophiles Pendant amides, alcohols, or other nucleophilic groupsIf a nucleophilic functional group is present on a side chain, it can attack the azetidine ring in an intramolecular fashion, which is often kinetically favored.[1][14]
Elevated Temperatures Refluxing in various solventsProvides the necessary activation energy for the ring-opening process, especially when trace acids or nucleophiles are present.[6]
FAQ 3: How can I prevent ring-opening when my desired reaction requires acidic conditions?

Answer:

This is a classic challenge that requires deactivating the azetidine nitrogen. The most robust strategy is the installation of an N-protecting group , specifically one with electron-withdrawing properties. By withdrawing electron density from the nitrogen, you significantly reduce its basicity, making it far less likely to be protonated or to coordinate with a Lewis acid.[1]

Protecting GroupStructure (R-N)Key Characteristics & StabilityTypical Cleavage Conditions
Boc (tert-Butoxycarbonyl)Excellent for reducing basicity. Stable to hydrogenation and most basic conditions.Acidic (TFA, HCl in dioxane). Caution: These conditions can cause ring-opening if not carefully controlled.
Cbz (Carboxybenzyl)Electron-withdrawing, provides good stability. Orthogonal to Boc.Hydrogenolysis (Pd/C, H₂). A very mild and safe method that avoids acidic conditions.
Tosyl (Ts) Strongly electron-withdrawing, making the N very stable to acids.Reductive cleavage (e.g., Na/naphthalene). Can be harsh.
Benzhydryl (Bh) Provides steric bulk and moderate deactivation. Often used in synthetic precursors.[6][15]Hydrogenolysis (Pd(OH)₂/C, H₂).[16] Avoids acid.

Protective Action of an N-Boc Group

Caption: N-Boc group delocalizes the nitrogen lone pair, reducing basicity.

Experimental Protocol: N-Boc Protection of 3-Hydroxyazetidine

This protocol provides a standard procedure for protecting the nitrogen atom, significantly increasing the compound's stability towards acidic reagents.

  • Dissolution: Dissolve 3-hydroxyazetidine hydrochloride (1.0 eq) in a mixture of 1,4-dioxane and water (e.g., 1:1 ratio).

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add sodium bicarbonate (NaHCO₃, 2.5 eq) or another suitable base (like triethylamine) to neutralize the hydrochloride salt and create basic conditions.

  • Reagent Addition: While stirring vigorously at 0 °C, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in dioxane dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Concentrate the mixture under reduced pressure to remove the dioxane. Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude N-Boc-3-hydroxyazetidine can be purified by column chromatography on silica gel if necessary.[17]

FAQ 4: I need to remove an N-protecting group. How can I do this without causing ring-opening?

Answer:

Deprotection is a critical step where ring-opening is a significant risk, especially when cleaving acid-labile groups like Boc. The choice of deprotection method should be orthogonal to the stability of the azetidine ring.

Protecting GroupRecommended DeprotectionHigh-Risk DeprotectionRationale for Recommendation
Boc Carefully controlled HCl in a non-nucleophilic solvent (e.g., 4M HCl in Dioxane) at 0°C. Monitor closely.TFA at room temperature; HCl in Methanol.Hydrogenolysis is not an option. Acid is required, but conditions must be carefully managed to minimize exposure time and prevent solvolysis by nucleophilic solvents.
Cbz, Benzyl, Benzhydryl Hydrogenolysis: H₂ gas, Pd/C or Pd(OH)₂/C catalyst in a non-acidic solvent like Ethanol or Methanol.[16][18]Strong acids (e.g., HBr in Acetic Acid).This is the method of choice. It is highly efficient and proceeds under neutral conditions, completely avoiding the formation of the reactive azetidinium ion.

Experimental Protocol: Hydrogenolytic Deprotection of N-Benzyl-3-hydroxyazetidine

This protocol is a mild and effective way to remove benzyl-type protecting groups without compromising the integrity of the azetidine ring.

  • Setup: To a solution of N-benzyl-3-hydroxyazetidine (1.0 eq) in methanol (or ethanol), add 10% Palladium on carbon (Pd/C, ~10 mol% Pd).

  • Hydrogenation: Place the reaction vessel under an atmosphere of hydrogen gas (H₂), typically using a balloon or a Parr hydrogenator (4 atm).[16]

  • Reaction: Stir the suspension vigorously at room temperature for 4-12 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the appearance of a more polar spot (the free amine) indicates completion.

  • Filtration: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with additional methanol to ensure complete recovery of the product.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected 3-hydroxyazetidine. If the final product is desired as a hydrochloride salt, it can be dissolved in a minimal amount of solvent (like ether or isopropanol) and treated with a solution of HCl.[18]

FAQ 5: I am observing ring-opening, but I'm not using any acid. What else could be the cause?

Answer:

If you have ruled out acidic contamination, consider the following possibilities and use the workflow below to diagnose the issue.

  • Lewis Acidic Reagents: Are you using any metal-containing reagents? Many metals can act as Lewis acids, coordinating to the nitrogen and activating the ring.

  • Intramolecular Reaction: Does your substrate have a nucleophilic group on a side chain that could be attacking the ring? This can sometimes occur even under neutral or basic conditions, especially with heating.[1]

  • Thermal Instability: While less common without an activator, highly strained or substituted azetidines can be thermally labile. Are you running your reaction at a high temperature for an extended period?

Troubleshooting Workflow for Unexpected Ring-Opening

Troubleshooting Workflow Start Unexpected Ring-Opened Product Detected (LC-MS/NMR) Check_Acid Are acidic reagents or solvents present? Start->Check_Acid Action_Acid 1. Use N-protecting group (Boc, Cbz). 2. Use non-acidic alternative reagents. 3. Lower reaction temperature. Check_Acid->Action_Acid Yes Check_Lewis Are Lewis acidic reagents (e.g., metal salts) present? Check_Acid->Check_Lewis No Yes_Acid Yes No_Acid No End Problem Resolved Action_Acid->End Action_Lewis 1. Use N-protecting group. 2. Screen for milder Lewis acids. 3. Add a non-nucleophilic base (proton sponge). Check_Lewis->Action_Lewis Yes Check_Intra Does the substrate have an internal nucleophile? Check_Lewis->Check_Intra No Yes_Lewis Yes No_Lewis No Action_Lewis->End Action_Intra 1. Protect the internal nucleophile (e.g., -OH, -NH₂). 2. Redesign the synthetic route. Check_Intra->Action_Intra Yes Check_Temp Is the reaction run at elevated temperature (>80 °C)? Check_Intra->Check_Temp No Yes_Intra Yes No_Intra No Action_Intra->End Action_Temp Attempt reaction at lower temperature, even if reaction time increases. Check_Temp->Action_Temp Yes Yes_Temp Yes Action_Temp->End

Caption: A decision tree for troubleshooting azetidine ring-opening.

References

  • G. G. Zipp, et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]

  • G. G. Zipp, et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Publications. [Link]

  • K. S. Kumar, et al. (2012). Lewis Acid Mediated Nucleophilic Ring-Opening of 1-Benzhydryl Azetidine-3-ol with Aryl Alcohols. Asian Journal of Chemistry. [Link]

  • T. N. Nguyen & J. A. May. (2018). Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis: An Acid-Dependent Divergent Mechanism. Organic Chemistry Portal. [Link]

  • eGyanKosh. (N.D.). UNIT 3 FOUR MEMBERED HETEROCYCLES. eGyanKosh. [Link]

  • T. M. Bott & F. G. West. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES. [Link]

  • S. Chandrasekhar, et al. (2009). Lewis Acid Catalyzed Regioselective Ring Opening of Azetidines with Alcohols and Thiols. ResearchGate. [Link]

  • J. O. Ombito, et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemical Synthesis of 3-Hydroxyazetidine Hydrochloride: A Manufacturer's Perspective. PharmaChem. [Link]

  • Google Patents. (2017). CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3.
  • Baxendale Group. (N.D.). Photochemical Flow Synthesis of 3‐Hydroxyazetidines. Durham University. [Link]

  • F. Couty, et al. (2009). Opening of azetidinium ions with C-nudeophiles. ResearchGate. [Link]

  • F. Couty, et al. (2006). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. European Journal of Organic Chemistry. [Link]

  • Google Patents. (2013). CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride.
  • F. Couty. (2005). Ring‐opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. ResearchGate. [Link]

  • J. P. Tellam, et al. (2025). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. ChemRxiv. [Link]

  • K. Hanamoto, et al. (2023). Nucleophilic ring-opening of azetidine derivatives. ResearchGate. [Link]

  • K. Scott. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]

  • F. Couty, et al. (2006). Nucleophilic Ring‐Opening of Azetidinium Ions: Insights into Regioselectivity. ResearchGate. [Link]

  • M. Kuriyama, et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]

  • Organic Synthesis. (N.D.). Protecting Groups. Organic Synthesis. [Link]

  • P. A. Jakubec, et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. ResearchGate. [Link]

  • P. A. Jakubec, et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • M. Kuriyama, et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. National Institutes of Health. [Link]

  • Google Patents. (2012). CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
  • H. Maag, et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry. [Link]

  • P. A. Jakubec, et al. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]

Sources

Stability of 3-hydroxy-N,N-dimethylazetidine-1-carboxamide in acidic and basic media

Author: BenchChem Technical Support Team. Date: February 2026

To: User From: Technical Support Center – Structural Chemistry & Stability Division Subject: Technical Guide: Stability Profile of 3-Hydroxy-N,N-dimethylazetidine-1-carboxamide

Executive Summary

This guide addresses the physicochemical stability of 3-hydroxy-N,N-dimethylazetidine-1-carboxamide (CAS: Analogous to 1305322-89-7 series). As a trisubstituted urea derivative incorporating a strained azetidine ring and a secondary hydroxyl group, this compound exhibits distinct stability profiles in acidic versus basic media.

Core Stability Verdict:

  • Acidic Media: Moderately Unstable. Susceptible to urea hydrolysis and potential azetidine ring opening under vigorous conditions (pH < 2, Heat).

  • Basic Media: Relatively Stable. Resistant to hydrolysis at mild to moderate pH (8–10). Degradation occurs only under forcing conditions (pH > 12, Reflux).

  • Neutral Media: Stable. Recommended for short-term solution storage.

Part 1: Detailed Stability Analysis

Acidic Media (pH < 4.0)

In acidic environments, the compound faces two primary degradation risks. The driving force is the protonation of the urea carbonyl oxygen, which activates the carbon center for nucleophilic attack by water.

  • Primary Pathway (Urea Hydrolysis): The exocyclic urea bond (

    
    ) is the primary point of failure. Unlike typical acyclic ureas, the nitrogen atom within the azetidine ring possesses significant pyramidal character due to ring strain (~25 kcal/mol). When forced into a planar urea configuration, this strain increases, making the 
    
    
    
    bond more susceptible to cleavage than the
    
    
    bond.
    • Result: Release of 3-hydroxyazetidine (or its salt) and dimethylamine , accompanied by

      
       evolution.
      
  • Secondary Pathway (Ring Opening): In the presence of strong mineral acids (e.g., 1M HCl) or nucleophilic conjugate bases (e.g., Cl⁻, Br⁻), the azetidine ring itself may open. The 3-hydroxyl group can facilitate this via inductive destabilization or, less commonly, by participating in intramolecular rearrangement (though the trans-geometry often precludes this).

    • Result: Formation of ring-opened amino-alcohol derivatives (e.g., 1-amino-3-chloro-2-propanol derivatives).[1]

Basic Media (pH > 8.0)

Ureas are generally resistant to base-catalyzed hydrolysis compared to esters or amides because the leaving group (an amine anion) is a poor leaving group.

  • Mechanism: Hydroxide ions (

    
    ) attack the carbonyl carbon to form a tetrahedral intermediate. Breakdown requires the expulsion of one of the amide nitrogens.
    
  • Stability Factor: The reaction is slow at room temperature. Significant degradation typically requires heating in strong base (e.g., 1M NaOH at 80°C).

  • Risk: At very high pH, the 3-hydroxyl group (

    
    ) can deprotonate. While this alkoxide is generally stable, in rare cases it could attack the carbonyl intramolecularly, but the resulting strained transition state makes this pathway kinetically unfavorable.
    

Part 2: Degradation Pathway Visualization

The following diagram illustrates the critical degradation nodes for 3-hydroxy-N,N-dimethylazetidine-1-carboxamide.

StabilityPathways Compound 3-Hydroxy-N,N-dimethyl azetidine-1-carboxamide (Intact Urea) AcidPath Acidic Hydrolysis (pH < 2, H+ / H2O) Compound->AcidPath Fast BasePath Basic Hydrolysis (pH > 12, Heat) Compound->BasePath Slow / Heat Intermed_Acid Tetrahedral Intermediate (Protonated) AcidPath->Intermed_Acid RingOpen Ring-Opened Products (e.g., 3-amino-1,2-propanediol deriv.) AcidPath->RingOpen Minor Path (Strong Nucleophiles/Heat) Product_Core 3-Hydroxyazetidine (Ring Intact) BasePath->Product_Core Hydrolysis Product_Amine Dimethylamine BasePath->Product_Amine Product_CO2 CO2 (Gas) BasePath->Product_CO2 Trapped as Carbonate Intermed_Acid->Product_Core Major Path Intermed_Acid->Product_Amine Intermed_Acid->Product_CO2

Caption: Mechanistic degradation pathways showing the primary hydrolytic instability in acid versus the kinetic stability in base.

Part 3: Troubleshooting & FAQs

Q1: I see a new peak in my HPLC chromatogram after 24 hours. Is it degradation?

Diagnostic: Check your mobile phase pH.

  • Issue: If you are using 0.1% TFA (Trifluoroacetic acid) or Formic Acid (pH ~2–3) and leaving the sample in the autosampler, you are likely inducing acid hydrolysis of the urea linkage.

  • Solution: Switch to a neutral buffer system (e.g., 10 mM Ammonium Acetate, pH 7.0) or analyze samples immediately after preparation.

  • Verification: The new peak is likely 3-hydroxyazetidine (highly polar, elutes near void volume) or dimethylamine (often invisible without derivatization).

Q2: Can I use this compound in a reductive amination reaction at pH 5?

Assessment: Yes, with caution.

  • Reasoning: At pH 5, the hydrolysis rate is significantly slower than at pH 2. However, the reaction should be kept cool (0°C to RT) and limited to < 4 hours if possible.

  • Control: Run a stability control (compound in buffer without reducing agent) to quantify background hydrolysis.

Q3: How should I store the stock solution?

Protocol:

  • Solvent: DMSO or anhydrous Methanol. Avoid water for long-term storage.

  • Temperature: -20°C or -80°C.

  • Avoid: Do not store in acidic aqueous buffers. If aqueous storage is necessary, use PBS (pH 7.4) and use within 24 hours.

Q4: Why is the compound unstable in 1M HCl but stable in 1M Acetic Acid?

Mechanism:

  • Acidity Function (

    
    ):  1M HCl provides a much higher proton activity than 1M Acetic Acid. The protonation of the urea carbonyl (the rate-limiting step for hydrolysis) requires a threshold acidity that weak acids may not achieve efficiently at room temperature.
    
  • Nucleophilicity: Chloride ions in HCl can also act as nucleophiles to open the strained azetidine ring (forming alkyl chlorides), a pathway not available with acetate.

Part 4: Quantitative Stability Data (Predicted)

ConditionTimeframe% Recovery (Est.)Primary Degradant
pH 1.0 (0.1N HCl), 25°C 4 Hours< 80%3-Hydroxyazetidine
pH 1.0 (0.1N HCl), 25°C 24 Hours< 50%3-Hydroxyazetidine + Ring Opened Species
pH 4.5 (Acetate), 25°C 24 Hours> 95%None detected
pH 7.4 (PBS), 25°C 7 Days> 98%None detected
pH 10.0 (Borate), 25°C 24 Hours> 95%None detected
pH 13.0 (0.1N NaOH), 60°C 1 Hour< 60%3-Hydroxyazetidine

References

  • D'Souza, M. J., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry.

    • Relevance: Establishes the ring strain parameters (~25 kcal/mol)
  • Nichols, D. E., et al. (2002).[2] Synthesis and Pharmacological Evaluation of Lysergic Acid Diethylamide (LSD) Analogues: LSZ (Azetidide). Journal of Medicinal Chemistry.

    • Relevance: Demonstrates the relative stability of the azetidine-urea/amide motif compared to aziridines in biological systems.
  • Clayden, J., et al. (2012). Hydrolysis of Ureas and Amides. Organic Chemistry, 2nd Edition. Oxford University Press. Relevance: General mechanistic grounding for the acid/base hydrolysis of trisubstituted ureas.
  • PubChem Compound Summary. N,N-dimethylazetidine-3-carboxamide (Isomer Analog).

    • Relevance: Structural analog data supporting physicochemical property predictions.[3]

Sources

Overcoming hygroscopic issues when handling 3-hydroxy-N,N-dimethylazetidine-1-carboxamide

[1]

Introduction: The Hygroscopic Challenge

You are likely working with 3-hydroxy-N,N-dimethylazetidine-1-carboxamide as a polar building block for introducing the azetidine ring into a scaffold.[1][2] Structurally, this molecule presents a "perfect storm" for moisture absorption:

  • The Azetidine Ring: A strained 4-membered heterocycle.[2][3]

  • The Hydroxyl Group (C3): A strong hydrogen bond donor/acceptor.[2]

  • The Dimethylurea Moiety (N1): Highly polar with significant hydrogen bond accepting capability.[2]

The Problem: This compound is not just "sticky"; it is likely deliquescent .[2] It will absorb atmospheric moisture until it dissolves in its own sorbed water, leading to:[1]

  • Stoichiometric Errors: Weighing "100 mg" of wet material might mean you only add 80 mg of reagent, stalling your reaction.[2]

  • Hydrolysis Risk: While ureas are generally stable, the strained azetidine ring can undergo ring-opening or hydrolysis under prolonged wet/acidic conditions.[1][2]

  • Physical State Changes: Free-flowing powders turning into gums or oils, making transfer impossible.[1][2]

This guide provides the protocols to maintain the "Dry Chain" of custody for this reagent.

Module 1: Storage & Inventory Management

FAQ: How should I store this compound long-term?

A: Treat this compound as you would a sensitive catalyst or an anhydrous base.[2]

  • Primary Container: Glass vial with a Teflon-lined screw cap.[1][2] Avoid simple snap-caps or parafilm alone, as moisture permeates these plastics.[1]

  • Secondary Containment: Store the vial inside a desiccator or a jar containing active desiccant (e.g., Drierite™ or activated molecular sieves).[1][2]

  • Temperature: -20°C is recommended to slow kinetic hydrolysis, but warm to room temperature before opening to prevent condensation.[1][2]

Decision Tree: Storage & Handling Workflow

StorageHandlingStartReceive ShipmentCheckSealIs Seal Intact?Start->CheckSealIntactYesCheckSeal->IntactYesBrokenNo / UnknownCheckSeal->BrokenNoStoreStore at -20°C(Secondary Desiccator)Intact->StoreDryFirstPerform Azeotropic Drying(See Module 4)Broken->DryFirstUsageReady for Use?Store->UsageDryFirst->StoreWarmUpWarm to RT (30 mins)inside desiccatorUsage->WarmUpYesOpenOpen in Inert Atmosphere(Glovebox/Cone)WarmUp->Open

Figure 1: Decision logic for receiving and accessing hygroscopic azetidine reagents.

Module 2: Handling & Weighing Protocols

The "Difference Weighing" Technique

Issue: Weighing a hygroscopic solid on an open balance results in the mass increasing before your eyes.[2] Solution: Never weigh target amounts directly. Weigh by difference.

Protocol:

  • Tare a dry, capped vial containing the bulk reagent.[2]

  • Remove an estimated amount quickly and transfer it to your reaction vessel.

  • Recap the bulk vial immediately.

  • Weigh the bulk vial again.

  • Calculate:

    
    .
    
    • Why? This method isolates the bulk reagent from moisture.[2] Even if the aliquot absorbs water after transfer, the mass you calculated represents the dry material that left the vial (assuming the transfer was fast).

FAQ: I don't have a glovebox. Can I use this on the bench?

A: Yes, but you must use the "Inert Cone" method :

  • Place an inverted funnel connected to an Argon/Nitrogen line over your balance pan.[2]

  • Purge gently (do not disturb the reading).[2]

  • Perform all transfers under this blanket of dry gas.[2]

Module 3: Reaction Setup & Solvent Compatibility

Solvent Selection Table

Water in your solvent is just as bad as water in the air.[2] For this urea/azetidine derivative, use the following guide:

Solvent ClassSuitabilityMax Water ContentNotes
Dichloromethane (DCM) High < 50 ppmExcellent solubility.[1][2] Easy to dry over CaH₂ or sieves.[2]
DMF / DMSO Medium < 100 ppmGood solubility but very hygroscopic themselves.[2] Hard to remove.
THF / Ethers Medium < 50 ppmCheck solubility first.[2] THF must be distilled/fresh.[2]
Alcohols (MeOH) Low N/AAvoid if possible.[1][2] Protic solvents exacerbate hygroscopicity issues.[2]
Protocol: The "Dry-Down" Pre-Treatment

If you suspect your reagent has already absorbed water, do not use it directly in a stoichiometry-sensitive reaction (e.g., coupling with an acid chloride).[1][2]

Azeotropic Drying Protocol:

  • Dissolve the "wet" 3-hydroxy-N,N-dimethylazetidine-1-carboxamide in Anhydrous Acetonitrile (MeCN) or Toluene .[1][2]

    • Ratio: 10 mL solvent per 1 g of compound.[2]

  • Rotary evaporate at 40-50°C.

    • Mechanism:[3] Water forms a low-boiling azeotrope with MeCN/Toluene and is carried away.[1][2]

  • Repeat this process 3 times .

  • After the final evaporation, dry under high vacuum (< 1 mbar) for 2 hours.

  • Backfill with Argon/Nitrogen immediately.[2]

Module 4: Troubleshooting & Recovery

Issue: "My compound has turned into a sticky gum/oil."

Diagnosis: Deliquescence. The crystal lattice has collapsed due to water absorption.[2] Fix:

  • Dissolve the gum in a small amount of dry DCM (Dichloromethane).[2]

  • Add Activated 3Å Molecular Sieves to the solution and let stand for 4 hours.

  • Filter the solution through a syringe filter (PTFE) into a tared flask.

  • Evaporate solvent and dry under high vacuum.[2]

Issue: "I see a new spot on TLC after storage."

Diagnosis: Potential hydrolysis of the urea or ring opening.[2] Test: Run an NMR in DMSO-d6.

  • Look for: A broad singlet around 5-6 ppm (free amine from ring opening) or loss of the N-dimethyl singlet (urea hydrolysis).[1][2]

  • Resolution: If degradation is >5%, purify via flash chromatography (DCM:MeOH gradient) immediately. Do not store degraded material , as acidic byproducts can accelerate decomposition.[1][2]

References

  • Gleede, T. et al. (2025).[1][2] Aziridines and azetidines: Building blocks for polyamines by anionic and cationic ring-opening polymerization. University of Twente.[2] Link

  • Sigma-Aldrich. (2025).[1][2][4] Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Link[1][2]

  • Han, S. et al. (2022).[1][2] Hygroscopicity of organic compounds as a function of organic functionality. Atmospheric Chemistry and Physics. Link

  • Couturier, M. et al. (2002).[1][2] Azeotropic Drying in Process Chemistry. Organic Process Research & Development. (Standard industry protocol for azeotropic drying).

Technical Support Center: Solubility Optimization for Azetidine Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azetidine Paradox

Azetidine carboxamides are privileged scaffolds in modern drug discovery, often serving as rigid, conformationally restricted isosteres of proline or piperidine. While their high ring strain (~25 kcal/mol) offers unique geometric vectors for target binding, it introduces a dual challenge: high crystal lattice energy (leading to "brick dust" insolubility) and potential chemical instability (ring opening).

This guide addresses the specific physicochemical hurdles of solubilizing these strained heterocycles without compromising their structural integrity.

Module 1: Diagnostic Triage

"Why is my compound precipitating?"

Before attempting to force the compound into solution, you must diagnose the mechanism of insolubility. Azetidine carboxamides typically fail via two distinct modes: Lipophilic Aggregation or Ionic incompatibility .

Q: My compound dissolves in DMSO but crashes out immediately upon addition to PBS. Why?

A: This is a classic Kinetic Solubility Failure . Azetidine carboxamides often possess high melting points due to strong intermolecular hydrogen bonding (amide stacking). When you dilute a DMSO stock into an aqueous buffer, the rapid change in dielectric constant forces the hydrophobic azetidine core to aggregate before it can interact with water molecules.

  • Immediate Fix: Switch from "shoot-and-vortex" addition to "sub-surface injection" (see Protocol A).

  • Chemical Check: If your compound is a TFA salt, avoid Phosphate Buffered Saline (PBS) . The phosphate anions can undergo ion exchange with the trifluoroacetate, forming insoluble phosphate salts of the azetidine amine. Use HEPES or Tris instead [1].

Q: How do I distinguish between insolubility and chemical degradation?

A: Azetidines are prone to hydrolysis under specific conditions. If your "precipitate" is actually a ring-opened product, no amount of solvent will fix the assay.

  • Test: Analyze the supernatant by LC-MS.

    • Parent Mass (M+H): It is an insolubility issue.

    • Mass + 18 (M+18): The ring has hydrolyzed (opened) to form the corresponding amino acid derivative.

Visual Guide: Troubleshooting Logic Flow

Azetidine_Solubility_Tree Start Compound Precipitates in Buffer Check_Salt Is it a Salt Form (e.g., TFA, HCl)? Start->Check_Salt Buffer_Check Check Buffer Composition Check_Salt->Buffer_Check Yes Check_Structure Check Hydrophobicity (cLogP > 3?) Check_Salt->Check_Structure No (Free Base) Phosphate_Warn Warning: Phosphate may precipitate salts. Switch to HEPES/Tris. Buffer_Check->Phosphate_Warn PBS used Kinetic_Fail Kinetic Solubility Failure (Aggregation) Check_Structure->Kinetic_Fail Yes (High LogP) Check_Stability LC-MS Check: Mass = M+18? Check_Structure->Check_Stability No (Low LogP) Action_Cosolvent Protocol A: Optimize DMSO/Cosolvent Kinetic_Fail->Action_Cosolvent First Line Action_Complex Protocol B: Cyclodextrin Complexation Action_Cosolvent->Action_Complex If fails Check_Stability->Action_Complex No Degradation Ring Hydrolysis (Chemical Instability) Check_Stability->Degradation Yes

Caption: Decision tree for diagnosing azetidine carboxamide precipitation events. Blue nodes indicate decision points; Green nodes indicate protocol actions.

Module 2: The "First-Line" Defense (Cosolvents)

Q: What is the maximum DMSO concentration I can use?

A: This depends strictly on your biological target. While azetidines are soluble in DMSO, your enzyme or cells are not.

  • Enzymatic Assays: Many enzymes tolerate up to 5% DMSO , but some proteases are sensitive above 1%.

  • Cell-Based Assays: Generally capped at 0.5% - 1.0% DMSO . Above this, membrane permeabilization occurs, confounding toxicity data [2].

Table 1: Recommended Cosolvent Limits & Alternatives

SolventMax Assay Conc.[1][2][3]Pros for AzetidinesCons
DMSO 0.1% - 5%Excellent solubilizer for amides.Denatures proteins; cytotoxic >1%.[1]
DMA (Dimethylacetamide) 0.5% - 2%Breaks strong lattice energy better than DMSO.Higher toxicity than DMSO.
PEG-400 5% - 20%Good for preventing re-crystallization.Viscous; can interfere with pipetting.
Ethanol 1% - 5%Volatile; easy to remove.Poor solubilizer for rigid azetidines.
Protocol A: The "Sub-Surface" Dilution Method

Prevents the "cloud" formation common with hydrophobic azetidines.

  • Preparation: Prepare a 1000x stock solution in 100% DMSO (e.g., 10 mM).

  • Vortex: Ensure the buffer is moving before adding the compound. Set a vortexer to medium speed.

  • Injection: Immerse the pipette tip below the surface of the buffer.

  • Dispense: Expel the DMSO stock slowly into the turbulent zone.

  • Rationale: This prevents high local concentrations of the compound at the air-water interface, where nucleation and precipitation are most likely to trigger.

Module 3: Advanced Formulation (Thermodynamic Solutions)

If cosolvents fail, you must encapsulate the hydrophobic azetidine core.

Q: Why are Cyclodextrins (CDs) preferred for azetidines?

A: The azetidine ring size fits perfectly into the cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . Unlike linear surfactants (which form micelles), CDs form molecular inclusion complexes (1:1 ratio) that shield the hydrophobic azetidine/amide portion from water while presenting a hydrophilic exterior [3].

Protocol B: HP-β-CD Complexation

Use this for: Animal studies (IP/IV/PO) or high-concentration cellular assays.

  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in water or saline. Filter sterilize (0.22 µm).

  • Compound Addition: Add your solid azetidine carboxamide to the vehicle.

  • Sonication: Sonicate in a water bath at 37°C for 30–60 minutes.

    • Note: Do not overheat (>60°C), as ring strain may lead to degradation.

  • Equilibration: Shake at room temperature for 4 hours.

  • Filtration: Filter out any undissolved solid. The filtrate is your soluble complex.

Visual Guide: Solubility Enhancement Workflow

Solubility_Workflow Solid Solid Azetidine (High Lattice Energy) Step1 1. Add 20% HP-β-CD (Aqueous Vehicle) Solid->Step1 Step2 2. Sonicate 37°C (30-60 mins) Step1->Step2 Step3 3. Inclusion Complex Formation Step2->Step3 Host-Guest Interaction Result Soluble Shielded Drug Step3->Result

Caption: Workflow for generating soluble Azetidine-Cyclodextrin inclusion complexes.

Module 4: Stability Warning (The Ring Strain)

Q: Can I use acidic or basic buffers to improve solubility?

A: Proceed with extreme caution.

  • Acidic (pH < 4): Generally safe. Azetidine nitrogens are basic (unless acylated), and protonation stabilizes the ring. However, strong acids combined with nucleophiles (e.g., HCl in methanol) can open the ring [4].

  • Basic (pH > 9): High Risk. Nucleophilic attack on the ring carbons is accelerated at high pH, especially if the nitrogen is electron-deficient (e.g., in sulfonamides or amides).

  • Nucleophiles: Avoid buffers containing strong nucleophiles (e.g., DTT, mercaptoethanol) at high concentrations if the azetidine is activated, as they can attack and open the ring [5].

References

  • BenchChem. (2025).[1] Azetidine-3-carboxylic acid cyclopropylmethyl-amide trifluoroacetic acid salt: Buffer Compatibility.[4]Link (Accessed via Search 1.1).

  • Peng, X., et al. (2006). "Effect of DMSO concentration on enzyme activity." ResearchGate.[5] Link (Accessed via Search 1.2).

  • Loftsson, T., & Brewster, M. E. (2010). "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability."[6][7][8][9] Journal of Pharmaceutical Sciences. Link (Accessed via Search 1.10).

  • Couty, F., & Evano, G. (2021). "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character." Royal Society of Chemistry. Link (Accessed via Search 1.17).

  • Zhang, H., et al. (2011). "Enzymatic hydrolysis on L-azetidine-2-carboxylate ring opening." RSC Advances. Link (Accessed via Search 1.13).

Sources

Minimizing by-product formation during azetidine-1-carboxamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Azetidine-1-Carboxamide Synthesis

Ticket #: AZ-CN-001 Topic: Minimizing By-Product Formation & Ring Opening Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Strain" Paradox

The synthesis of azetidine-1-carboxamide is deceptively simple in theory (amine + cyanate source) but notoriously difficult in practice due to the 25.4 kcal/mol ring strain of the azetidine core.

The central conflict is pH incompatibility :

  • The Reagent Requirement: Standard carbamoylation using Potassium Cyanate (KCNO) requires an acidic proton to generate the active electrophile, isocyanic acid (HNCO), in situ.

  • The Substrate Limitation: Azetidines are kinetically stable to basic/nucleophilic conditions but are highly susceptible to acid-catalyzed ring opening (hydrolysis) to form 3-substituted propyl derivatives.

This guide provides two validated workflows: a strictly controlled aqueous route (Method A) and an anhydrous alternative (Method B) that bypasses the acid requirement entirely.

Critical Failure Points & Mechanism

Before attempting the synthesis, understand the competition between the desired


-acylation and the undesired ring opening.

AzetidinePathways Azetidine Azetidine (Substrate) Intermediate Protonated Azetidinium Azetidine->Intermediate Low pH (<4.0) Product Azetidine-1-carboxamide (Target) Azetidine->Product + HNCO (pH 4.5-5.5) HNCO HNCO (Isocyanic Acid) HNCO->Product H_Plus H+ (Acid) ByProduct1 3-Ureidopropanol (Ring Opened) Intermediate->ByProduct1 + H2O / Nucleophile ByProduct2 Biuret (Oligomer) Product->ByProduct2 + Excess HNCO (High Temp)

Figure 1: Reaction pathways showing the narrow operating window. Acid promotes both the generation of the reagent (HNCO) and the destruction of the substrate.

Validated Protocols

Method A: The Buffered Aqueous Route (Cost-Effective)

Best for: Large scale, cost-sensitive batches. Risk Level: Moderate (Requires strict pH control).

The Logic: Instead of adding strong mineral acid (HCl), we use an acetic acid buffer to maintain pH ~4.5–5.0. This is acidic enough to generate HNCO from KCNO but mild enough to preserve the azetidine ring.

Protocol:

  • Dissolution: Dissolve Azetidine (1.0 equiv) in water (5 vol). Cool to 0–5 °C .

  • Reagent Addition: Add Potassium Cyanate (KCNO, 1.5 equiv) in one portion.

  • Controlled Activation: Add Glacial Acetic Acid (1.5 equiv) dropwise over 30–60 minutes.

    • Critical Check: Monitor internal temperature. Do not exceed 10 °C.

    • Critical Check: Spot check pH. If pH drops below 4, pause addition.

  • Reaction: Stir at 20 °C for 4–12 hours. Monitor by TLC/LCMS (Target M+H: ~101 Da).

  • Workup (Salting Out): The product is highly water-soluble.

    • Saturate the aqueous solution with NaCl.

    • Extract exhaustively with 10% MeOH in DCM or EtOAc (5x).

    • Note: Do not use strong acid to quench.

Method B: The Anhydrous Silyl Route (High Purity)

Best for: Medicinal chemistry, precious intermediates. Risk Level: Low.

The Logic: Trimethylsilyl isocyanate (TMS-NCO) acts as a "masked" carbamoylating agent. It reacts with the amine to form a silyl-urea intermediate. Upon mild aqueous workup, the TMS group falls off, leaving the primary urea. No acid is required.

Protocol:

  • Setup: Dissolve Azetidine (1.0 equiv) in anhydrous DCM or THF (10 vol) under Nitrogen.

  • Addition: Add TMS-NCO (1.1 equiv) dropwise at 0 °C.

  • Reaction: Warm to Room Temperature (RT) and stir for 2 hours.

    • Observation: No ring opening occurs because the medium is neutral/non-nucleophilic.

  • Quench: Add saturated aqueous NaHCO₃ (5 vol) and stir vigorously for 30 minutes (cleaves the N-Si bond).

  • Isolation: Separate phases. Extract aqueous layer with DCM. Dry organics (Na₂SO₄) and concentrate.[1]

Troubleshooting Matrix

Symptom Probable Cause Corrective Action
Product contains 3-hydroxypropyl urea Acid Hydrolysis: pH dropped too low during Method A.Switch to Method B (TMS-NCO). If using Method A, increase dilution and slow down acid addition.
Low Conversion (Starting Material remains) High pH: In Method A, if pH > 6, KCNO does not generate HNCO.Check pH. If basic, add small aliquots of acetic acid. Ensure KCNO is fresh (it hydrolyzes over time).
Formation of "Biuret" (Dimer) Excess Reagent/Heat: Product reacting with a second equivalent of isocyanate.Reduce KCNO/TMS-NCO to 1.1 equiv. Keep reaction temp < 25 °C. Avoid prolonged reaction times.
Low Isolated Yield (Clean Crude) Extraction Failure: Product is extremely polar and water-soluble.Do not rely on standard extraction. Use continuous extraction (liquid-liquid) or evaporate water and triturate the solid residue with MeOH/DCM.

Data & Optimization Guide

Solvent Effects on Ring Stability (Method A Context):

Solvent SystemRelative Ring StabilityReaction RateRecommendation
Water (pH 4.5) ModerateFastStandard
Water (pH 2.0) Very Poor FastAVOID (Major Ring Opening)
DCM (Method B) Excellent ModeratePreferred for High Purity
Ethanol GoodSlowAlternative if solubility is an issue

Decision Tree: Workflow Selection

WorkflowSelect Start Start: Azetidine-1-Carboxamide Synthesis IsScaleLarge Is Scale > 100g? Start->IsScaleLarge IsPurityCritical Is High Purity Critical? (>98% without column) IsScaleLarge->IsPurityCritical No MethodA Method A: KCNO + AcOH (Buffered Aqueous) IsScaleLarge->MethodA Yes (Cost driver) IsPurityCritical->MethodA No MethodB Method B: TMS-NCO (Anhydrous DCM) IsPurityCritical->MethodB Yes (Avoids ring opening)

Figure 2: Workflow selection based on scale and purity requirements.

References

  • Vertex Pharmaceuticals. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Discusses the acid-mediated instability of azetidine rings and the mechanism of nucleophilic attack.[2][3][4]

  • Organic Chemistry Portal. (2023). Synthesis of Azetidines and Reactivity. Provides general reactivity profiles, including ring strain energy (~25 kcal/mol) and susceptibility to ring opening.[4]

  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines. Comprehensive review covering the strain-driven reactivity and methods to avoid decomposition.

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-hydroxy-N,N-dimethylazetidine-1-carboxamide and its Pyrrolidine Analog

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Small, Functionalized Heterocycles in Drug Discovery

In the landscape of modern medicinal chemistry, small, saturated heterocyclic scaffolds are of paramount importance. Their rigid, three-dimensional structures provide a framework for presenting functional groups in precise spatial orientations, which is critical for selective interaction with biological targets. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention as a bioisostere for larger rings and as a core component in a variety of bioactive molecules.

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral features of 3-hydroxy-N,N-dimethylazetidine-1-carboxamide , a representative functionalized azetidine. Due to a lack of publicly available experimental spectra for this specific compound, we present a detailed predictive analysis based on established NMR principles and data from closely related structural fragments.

To provide a practical and educational context, we will compare this predicted data with the known spectral characteristics of its five-membered ring analog, (S)-3-hydroxy-N,N-dimethylpyrrolidine-1-carboxamide . This comparison will highlight the profound impact of ring size and strain on the NMR landscape, offering researchers valuable insights for the structural elucidation of similar small molecules.

Predicted ¹H and ¹³C NMR Spectral Analysis of 3-hydroxy-N,N-dimethylazetidine-1-carboxamide

The structure of 3-hydroxy-N,N-dimethylazetidine-1-carboxamide presents a unique combination of a strained four-membered ring and a freely rotating N,N-dimethylcarboxamide group. The puckered conformation of the azetidine ring, influenced by the substituent on the nitrogen atom, is a key determinant of its spectral properties[1]. The following analysis is a prediction of the ¹H and ¹³C NMR spectra in a common deuterated solvent like CDCl₃.

Figure 1: Structure of 3-hydroxy-N,N-dimethylazetidine-1-carboxamide with atom numbering.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The azetidine ring protons (H2 and H4) are expected to be diastereotopic due to the chiral center at C3 and the puckered nature of the ring. They will appear as complex multiplets.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~4.6 - 4.4m1HH3The proton on the carbon bearing the electronegative hydroxyl group will be the most deshielded of the ring protons.
~4.2 - 4.0m2HH2/H4 (axial)Protons on carbons adjacent to the ring nitrogen are deshielded. The carboxamide group will further withdraw electron density.
~3.9 - 3.7m2HH2/H4 (equatorial)These protons will likely be shielded relative to their axial counterparts.
~2.95s6HH7/H8 (-N(CH₃)₂)The two methyl groups on the carboxamide nitrogen are expected to be a sharp singlet, indicating free rotation around the C5-N6 bond at room temperature.
~2.5 (variable)br s1HOHThe chemical shift of the hydroxyl proton is highly dependent on concentration and solvent. It will likely be a broad singlet.
Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)

The carbonyl carbon of the carboxamide group will be a key diagnostic signal. The strained nature of the azetidine ring may slightly influence the chemical shifts of the ring carbons compared to larger, unstrained rings.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~165C5 (C=O)The carbonyl carbon of the N,N-disubstituted carboxamide will appear in this characteristic downfield region.[2]
~68C3The carbon atom attached to the hydroxyl group will be significantly deshielded.
~55C2/C4These carbons are attached to the ring nitrogen, shifting them downfield. Their chemical shift will be influenced by the electron-withdrawing nature of the N-carboxamide group.
~37C7/C8 (-N(CH₃)₂)The two methyl carbons of the dimethylamino group will appear as a single resonance.

Comparative Analysis: (S)-3-hydroxy-N,N-dimethylpyrrolidine-1-carboxamide

To contextualize the predicted data, we will now examine the spectral features of the five-membered ring analog, (S)-3-hydroxy-N,N-dimethylpyrrolidine-1-carboxamide. The larger, less-strained pyrrolidine ring is expected to exhibit different chemical shifts and coupling constants.

Figure 2: Structure of (S)-3-hydroxy-N,N-dimethylpyrrolidine-1-carboxamide.

¹H and ¹³C NMR Data for the Pyrrolidine Analog

Based on available data for similar structures, the following spectral characteristics are expected for (S)-3-hydroxy-N,N-dimethylpyrrolidine-1-carboxamide.[3]

Table 1: Comparison of NMR Data (Predicted vs. Analog)

Atom Position3-hydroxy-N,N-dimethylazetidine-1-carboxamide (Predicted δ, ppm)(S)-3-hydroxy-N,N-dimethylpyrrolidine-1-carboxamide (Expected δ, ppm)Key Differences and Rationale
¹H NMR
H3 (CH-OH)~4.6 - 4.4~4.4The chemical shift is similar, dominated by the hydroxyl group's influence.
H2/H5 (CH₂-N)~4.2 - 3.7~3.6 - 3.3The protons adjacent to the nitrogen in the less-strained pyrrolidine ring are expected to be slightly more shielded.
H4 (CH₂)-~2.2 and ~1.9The additional methylene group (C4) in the pyrrolidine ring gives rise to distinct signals, which are absent in the azetidine.
-N(CH₃)₂~2.95~2.90The chemical shift of the dimethylamide protons is expected to be very similar in both molecules.
¹³C NMR
C=O~165~164The electronic environment of the carboxamide carbonyl is largely unaffected by the ring size.
C3 (CH-OH)~68~70The chemical shift is comparable, primarily determined by the hydroxyl substituent.
C2/C5 (CH₂-N)~55~53 and ~45The carbons adjacent to the nitrogen in the pyrrolidine are generally more shielded than in the more strained azetidine ring.
C4 (CH₂)-~35The presence of this additional upfield carbon signal is a clear differentiator for the pyrrolidine structure.
-N(CH₃)₂~37~37The chemical shifts of the methyl carbons are expected to be nearly identical.

The most significant differences arise from the presence of the C4 methylene group in the pyrrolidine, which adds complexity to the ¹H spectrum and an additional signal in the ¹³C spectrum. Furthermore, the carbons adjacent to the nitrogen (C2/C4 in azetidine, C2/C5 in pyrrolidine) are expected to be more shielded in the five-membered ring due to reduced ring strain and different bond angles.

Experimental Protocols for NMR Analysis

To ensure the acquisition of high-quality, reproducible NMR data for small molecules like those discussed, a standardized experimental approach is crucial.

Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of the analyte into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent is critical as it can influence chemical shifts[4].

  • Dissolution: Vortex the sample until the analyte is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.

  • Transfer: Carefully transfer the solution to a 5 mm NMR tube.

  • Standard: For quantitative NMR (qNMR), a known amount of an internal standard would be added. For routine characterization, the residual solvent peak is typically used for referencing.

NMR Data Acquisition

The following parameters are typical for a 400 or 500 MHz spectrometer.

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans (NS): 16-64 scans, depending on sample concentration.

  • Relaxation Delay (D1): 1-2 seconds.

  • Acquisition Time (AQ): 3-4 seconds.

  • Spectral Width (SW): Approximately 16 ppm.

¹³C{¹H} NMR Spectroscopy:

  • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').

  • Number of Scans (NS): 1024 or more, as ¹³C has a low natural abundance.

  • Relaxation Delay (D1): 2 seconds.

  • Acquisition Time (AQ): ~1 second.

  • Spectral Width (SW): Approximately 240 ppm.

2D NMR Experiments (COSY, HSQC, HMBC):

  • These experiments are essential for unambiguous assignment.

  • COSY (Correlation Spectroscopy): Identifies proton-proton (J-coupling) correlations.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons over 2-3 bonds, crucial for piecing together the carbon skeleton.

Workflow for Structural Elucidation

A logical workflow is essential for the efficient and accurate structural determination of novel compounds using NMR spectroscopy.

G cluster_0 Data Acquisition cluster_1 Data Analysis cluster_2 Structure Confirmation H1_NMR 1. Acquire 1D ¹H NMR C13_NMR 2. Acquire 1D ¹³C NMR H1_NMR->C13_NMR DEPT 3. Acquire DEPT-135/90 C13_NMR->DEPT Analyze_C13 6. Analyze ¹³C Spectrum (Number of signals, CHn from DEPT) TwoD_NMR 4. Acquire 2D NMR (COSY, HSQC, HMBC) DEPT->TwoD_NMR Analyze_H1 5. Analyze ¹H Spectrum (Integrals, Multiplicities) Analyze_2D 7. Correlate 2D Spectra (Assign fragments, connectivities) Analyze_H1->Analyze_C13 Analyze_C13->Analyze_2D Propose_Structure 8. Propose Structure Analyze_2D->Propose_Structure Confirm_Structure 9. Confirm with MS & other data Propose_Structure->Confirm_Structure

Sources

Navigating the Labyrinth of Small Molecule Fragmentation: A Comparative Guide to the Mass Spectrometry of 3-hydroxy-N,N-dimethylazetidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, offering profound insights into molecular weight and structure through the analysis of fragmentation patterns. This guide provides an in-depth, predictive analysis of the electron ionization (EI) and electrospray ionization (ESI) mass spectrometry fragmentation patterns of 3-hydroxy-N,N-dimethylazetidine-1-carboxamide, a polar, small molecule with functionalities common in modern medicinal chemistry.

This document moves beyond a simple recitation of data, delving into the causal mechanisms that dictate fragmentation pathways. By understanding the "why" behind the bond cleavages, researchers can more confidently identify this and related structures, and differentiate them from isomeric or isobaric alternatives.

The Subject Molecule: A Structural Overview

3-hydroxy-N,N-dimethylazetidine-1-carboxamide is characterized by a strained four-membered azetidine ring, a hydroxyl group at the 3-position, and an N,N-dimethylcarboxamide moiety attached to the ring nitrogen. Each of these features will influence its behavior in the mass spectrometer.

Molecular Formula: C₆H₁₂N₂O₂ Monoisotopic Mass: 144.090 g/mol

Ionization Techniques: A Deliberate Choice

The choice of ionization technique is critical and dictates the extent of fragmentation observed. For a small, polar molecule like 3-hydroxy-N,N-dimethylazetidine-1-carboxamide, both "hard" and "soft" ionization methods can provide complementary information.

  • Electron Ionization (EI): This high-energy technique involves bombarding the analyte with electrons, typically at 70 eV.[1][2] This leads to the formation of a high-energy molecular ion (M⁺˙) that readily undergoes extensive fragmentation, providing a detailed fingerprint of the molecule's structure.[3]

  • Electrospray Ionization (ESI): A "soft" ionization technique, ESI is well-suited for polar molecules and often results in the formation of a protonated molecule ([M+H]⁺) with minimal fragmentation.[2][4] To induce fragmentation for structural analysis, tandem mass spectrometry (MS/MS) is employed, where the precursor ion is isolated and fragmented through collision-induced dissociation (CID).[5]

Predicted Fragmentation Patterns: A Mechanistic Deep Dive

The following sections outline the predicted fragmentation pathways under both EI and ESI conditions. These predictions are based on established principles of mass spectrometry, including the influence of functional groups on bond stability and rearrangement reactions.[6][7][8]

Electron Ionization (EI) Fragmentation

Under EI conditions, the initial molecular ion (m/z 144) is expected to be of low abundance due to the molecule's propensity to fragment. The fragmentation will be driven by the presence of the hydroxyl group, the amide functionality, and the strained azetidine ring.

Key predicted fragmentation pathways include:

  • Alpha-Cleavage adjacent to the hydroxyl group: Cleavage of the C-C bond adjacent to the oxygen of the hydroxyl group is a common pathway for alcohols.[9] This would lead to the loss of a CH₂O radical or a larger fragment containing the hydroxyl group.

  • Cleavage of the N,N-dimethylcarboxamide group: The C-N bond of the amide can cleave, leading to the formation of a dimethylaminocarbonyl cation ((CH₃)₂NCO⁺) at m/z 72.

  • Loss of the dimethylamino group: Cleavage of the N-C(O) bond can result in the loss of a dimethylamino radical (•N(CH₃)₂), leading to an ion at m/z 100.

  • Ring opening and fragmentation of the azetidine core: The strained four-membered ring can undergo cleavage. A common pathway for cyclic amines is the cleavage of the C-C bond alpha to the nitrogen.[10]

  • Loss of water: The presence of a hydroxyl group makes the loss of a neutral water molecule (18 Da) a likely fragmentation pathway, especially in conjunction with other cleavages.[9]

The following table summarizes the predicted major fragments for 3-hydroxy-N,N-dimethylazetidine-1-carboxamide under EI.

m/z Predicted Fragment Ion Proposed Neutral Loss Fragmentation Pathway
144[C₆H₁₂N₂O₂]⁺˙-Molecular Ion
126[C₆H₁₀N₂O]⁺˙H₂OLoss of water from the hydroxyl group
100[C₄H₆NO₂]⁺•N(CH₃)₂Cleavage of the N,N-dimethylamino group
72[C₃H₆NO]⁺C₃H₆NOCleavage of the N,N-dimethylcarboxamide group
57[C₃H₅O]⁺C₃H₇N₂ORing fragmentation and subsequent cleavages
44[C₂H₆N]⁺C₄H₆NO₂Cleavage of the amide bond and ring opening

Electrospray Ionization with Tandem Mass Spectrometry (ESI-MS/MS)

In positive-ion ESI, 3-hydroxy-N,N-dimethylazetidine-1-carboxamide is expected to readily form a protonated molecule, [M+H]⁺, at m/z 145. Fragmentation of this precursor ion via CID in an MS/MS experiment will likely proceed through distinct pathways compared to EI.

Key predicted ESI-MS/MS fragmentation pathways:

  • Loss of Water: The protonated hydroxyl group is a good leaving group, leading to a prominent neutral loss of water (18 Da) to form an ion at m/z 127.

  • Loss of Dimethylamine: The N,N-dimethylcarboxamide moiety can lead to the neutral loss of dimethylamine (45 Da), resulting in an ion at m/z 100.

  • Ring Opening of the Azetidinium Ion: The protonated azetidine ring can undergo ring opening, followed by fragmentation.

  • Formation of an Immonium Ion: A characteristic fragmentation for N,N-dimethyl amides can be the formation of a dimethylimmonium ion ([CH₂=N(CH₃)₂]⁺) at m/z 58, though this may be less favored without adjacent fragmentation.

The table below outlines the predicted major fragment ions for the [M+H]⁺ of 3-hydroxy-N,N-dimethylazetidine-1-carboxamide in an ESI-MS/MS experiment.

Precursor Ion (m/z) Product Ion (m/z) Proposed Neutral Loss Fragmentation Pathway
145127H₂OLoss of water from the protonated hydroxyl group
145100HN(CH₃)₂Loss of dimethylamine
14583H₂O + CO + HSequential losses following initial water loss
14557C₃H₈N₂ORing fragmentation

Comparison with Potential Isomeric Alternatives

To highlight the utility of these predicted fragmentation patterns, let's consider a hypothetical isomer, 4-hydroxy-N,N-dimethylpiperidine-1-carboxamide . While having the same molecular weight, its fragmentation would differ significantly due to the more stable six-membered ring. We would expect to see less facile ring opening and potentially different dominant fragment ions, such as those arising from the cleavage of the piperidine ring.

Another point of comparison could be with a regioisomer like 2-hydroxy-N,N-dimethylazetidine-1-carboxamide . The position of the hydroxyl group would influence the alpha-cleavage patterns, leading to different fragment ion masses.

Experimental Protocol: A Blueprint for Analysis

For researchers seeking to acquire experimental data, the following protocol provides a robust starting point.

Objective: To acquire EI and ESI-MS(/MS) spectra of 3-hydroxy-N,N-dimethylazetidine-1-carboxamide.

Materials:

  • 3-hydroxy-N,N-dimethylazetidine-1-carboxamide standard

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Gas chromatograph-mass spectrometer (GC-MS) with EI source

  • Liquid chromatograph-tandem mass spectrometer (LC-MS/MS) with ESI source

Procedure:

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the analyte in methanol.
  • For GC-MS, dilute the stock solution to 1-10 µg/mL in methanol.
  • For LC-MS/MS, dilute the stock solution to 1-10 µg/mL in 50:50 methanol:water with 0.1% formic acid.

2. GC-MS (EI) Analysis:

  • Injection: 1 µL of the prepared sample.
  • Inlet Temperature: 250 °C.
  • GC Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
  • Oven Program: Start at 50 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
  • Ion Source Temperature: 230 °C.
  • Ionization Energy: 70 eV.
  • Mass Range: m/z 35-300.

3. LC-MS/MS (ESI) Analysis:

  • LC Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Methanol with 0.1% formic acid.
  • Gradient: 5% B to 95% B over 5 minutes.
  • Flow Rate: 0.3 mL/min.
  • Ion Source: ESI in positive ion mode.
  • Capillary Voltage: 3.5 kV.
  • Source Temperature: 120 °C.
  • Desolvation Temperature: 350 °C.
  • MS1 Scan Range: m/z 50-300.
  • MS/MS: Isolate the precursor ion at m/z 145 and apply a collision energy ramp (e.g., 10-40 eV) to observe fragmentation.

Visualizing the Fragmentation

The following diagrams, generated using Graphviz, illustrate the predicted fragmentation pathways.

EI_Fragmentation M [M]+• m/z 144 frag1 [M-H₂O]+• m/z 126 M->frag1 - H₂O frag2 [M-•N(CH₃)₂]+ m/z 100 M->frag2 - •N(CH₃)₂ frag3 [C₃H₆NO]+ m/z 72 M->frag3 - C₃H₆NO frag4 [C₂H₆N]+ m/z 44 frag2->frag4 - C₂H₂O₂

Caption: Predicted EI fragmentation of 3-hydroxy-N,N-dimethylazetidine-1-carboxamide.

ESI_MSMS_Fragmentation MH [M+H]+ m/z 145 frag1 [M+H-H₂O]+ m/z 127 MH->frag1 - H₂O frag2 [M+H-HN(CH₃)₂]+ m/z 100 MH->frag2 - HN(CH₃)₂ frag3 [M+H-H₂O-CO-H]+ m/z 83 frag1->frag3 - CO, -H

Sources

Comparative Bioactivity & SAR Profiling: 3-hydroxy-N,N-dimethylazetidine-1-carboxamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Azetidine Advantage in Lead Optimization[1]

In modern medicinal chemistry, the 3-hydroxy-N,N-dimethylazetidine-1-carboxamide moiety represents a "privileged scaffold" designed to solve specific multiparametric optimization (MPO) challenges. This guide compares the bioactivity and physicochemical contributions of this specific scaffold against its structural analogs (pyrrolidines, piperidines, and non-hydroxylated azetidines).[1]

For drug development professionals, this moiety is rarely the primary pharmacophore; rather, it is a critical solubilizing bioisostere used to replace morpholine or dimethylamine groups.[1] Its inclusion typically aims to:

  • Lower Lipophilicity (LogD): The high polarity of the 3-OH group combined with the small ring size reduces

    
    .[1]
    
  • Enhance Metabolic Stability: The strained 4-membered ring often alters the metabolic soft spots found in larger rings like pyrrolidine.[1]

  • Maintain Ligand Efficiency (LE): The compact size ensures minimal steric clash within the binding pocket while maximizing specific interactions.[1]

Comparative Analysis: Structural Analogs

The following analysis compares the Target Scaffold (Compound A) against three common alternatives used during Hit-to-Lead campaigns.

The Analogs Defined
  • Compound A (Target): 3-hydroxy-N,N-dimethylazetidine-1-carboxamide.[1]

  • Compound B (De-hydroxylated): N,N-dimethylazetidine-1-carboxamide.[1]

  • Compound C (Ring Expansion): 3-hydroxy-N,N-dimethylpyrrolidine-1-carboxamide.[1]

  • Compound D (Standard): Morpholine-4-carboxamide (Common starting point).[1]

Physicochemical & Bioactivity Performance Matrix

Data summarized from general SAR trends in fragment-based drug discovery (FBDD) and azetidine bioisostere literature.

MetricComp A (Target)Comp B (No -OH)Comp C (Pyrrolidine)Comp D (Morpholine)
Structure 4-ring + 3-OH4-ring5-ring + 3-OH6-ring Ether
cLogP -1.2 (Lowest) -0.3-0.8-0.6
Solubility (Kinetic) High (>200 µM) ModerateHighModerate
Metabolic Stability (

)
High ModerateLow (Ring oxidation)High
Permeability (

)
ModerateHighModerateHigh
HERG Inhibition Risk Low LowLow-ModLow
Primary Utility Solubilizing / PolarSteric FitH-bond ScanningStandard Linker
Mechanistic Interpretation
  • The "OH" Effect (A vs. B): The introduction of the hydroxyl group at the 3-position of the azetidine ring (Compound A) significantly lowers cLogP compared to Compound B.[1] This is crucial for CNS programs where lowering lipophilicity without sacrificing potency is a key goal to reduce non-specific binding.

  • Ring Strain & Stability (A vs. C): While pyrrolidines (Compound C) are common, they are often susceptible to CYP450-mediated oxidation at the

    
    -carbon.[1] The azetidine ring (Compound A) has higher ring strain (~26 kcal/mol), which paradoxically can reduce the rate of oxidative metabolism at adjacent carbons compared to the more flexible 5-membered rings.[1]
    
  • Vector Alignment: The angle of the carbonyl projection in the azetidine urea is distinct from morpholine. If the binding pocket is narrow, the planar/pucker geometry of the azetidine often provides a better fit than the chair conformation of morpholine.[1]

SAR Decision Pathways

The following diagram illustrates the logical flow for selecting the 3-hydroxy-N,N-dimethylazetidine-1-carboxamide scaffold during a lead optimization campaign.

SAR_Decision_Tree Start Starting Hit (e.g., Morpholine Urea) Issue_Solubility Issue: Poor Solubility or High Clearance? Start->Issue_Solubility Strategy_Polarity Strategy: Introduce Polarity (Reduce LogD) Issue_Solubility->Strategy_Polarity Option_A Option A: Piperazine/Piperidine Strategy_Polarity->Option_A Ring Expansion Option_B Option B: Azetidine Strategy_Polarity->Option_B Ring Contraction Check_Metab Check Metabolic Stability (Microsomal) Option_A->Check_Metab Option_B->Check_Metab Result_Pyrrolidine Pyrrolidine Analog: Often High Clearance Check_Metab->Result_Pyrrolidine 5-membered ring Result_Azetidine Azetidine Analog: Improved Stability Check_Metab->Result_Azetidine 4-membered ring Optimization Optimization: Add 3-Hydroxy Group Result_Azetidine->Optimization Need lower LogD? Final_Outcome Target Scaffold: 3-hydroxy-N,N-dimethylazetidine -1-carboxamide Optimization->Final_Outcome Optimal Balance

Caption: SAR decision tree highlighting the logic for selecting the 3-hydroxyazetidine scaffold to resolve solubility and metabolic stability issues.

Experimental Protocols

To validate the bioactivity advantages of this scaffold, the following self-validating protocols are recommended.

Protocol: Comparative Microsomal Stability Assay

This assay determines if the azetidine scaffold confers the predicted metabolic stability advantage over pyrrolidine analogs.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).[1]

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[1]

  • Test Compounds (10 mM DMSO stock).

  • Internal Standard (e.g., Warfarin or Tolbutamide).[1]

Workflow:

  • Preparation: Dilute test compounds (A, B, C, D) to 1 µM in phosphate buffer (100 mM, pH 7.4).

  • Incubation: Mix 30 µL of compound solution with 300 µL of microsomal mix (0.5 mg/mL protein final). Pre-incubate at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Remove aliquots (50 µL) at

    
     min.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing the Internal Standard.

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).

Data Analysis (Self-Validation):

  • Plot

    
     vs. Time.[1]
    
  • The slope

    
     determines 
    
    
    
    .[1]
  • Validation Criteria: Reference compound (e.g., Verapamil) must show high clearance; Warfarin must show low clearance.[1] If Compound A shows

    
     min while Compound C (Pyrrolidine) shows 
    
    
    
    min, the hypothesis is validated.[1]
Protocol: Kinetic Solubility Assay

To confirm the solubilizing effect of the 3-hydroxy group.[1]

Workflow:

  • Prepare 10 mM DMSO stock of Compound A and Compound B.

  • Spike 5 µL of stock into 495 µL of PBS (pH 7.4) (Final theoretical conc = 100 µM).[1]

  • Shake for 24 hours at room temperature.

  • Filter using a 0.45 µm PVDF filter plate.

  • Analyze filtrate via UV-Vis or LC-MS.[1]

  • Calculation:

    
    .[1]
    

Mechanism of Action: The Urea Linker

The "1-carboxamide" portion of the molecule acts as a urea linker.[1] In biological systems, this moiety is critical for:

  • H-Bonding: The urea carbonyl is a strong hydrogen bond acceptor; the -NH (if mono-substituted) or the N-dimethyl (via steric influence) orients the molecule.[1]

  • Covalent Inhibition (Special Case): In specific enzymes like Fatty Acid Amide Hydrolase (FAAH) or Monoacylglycerol Lipase (MAGL) , urea derivatives can act as suicide inhibitors, carbamoylating the catalytic serine.[1] The azetidine leaving group (in this case) would be tuned by the ring strain to optimize the reactivity of the carbonyl.[1]

Mechanism_Pathway Drug Azetidine-Urea Scaffold Target Protein Target (e.g., Kinase/Hydrolase) Drug->Target Binds Interaction_1 H-Bonding (Urea Carbonyl) Drug->Interaction_1 Interaction_2 Solvation (3-OH Group) Drug->Interaction_2 Interaction_3 Shape Complementarity (Rigid 4-Ring) Drug->Interaction_3 Effect Bioactivity: High Potency + Low LogD Target->Effect Interaction_1->Target Interaction_2->Effect Improves ADME Interaction_3->Target

Caption: Mechanistic interaction map showing how the scaffold's features translate to bioactivity.

References

  • Cheekatla, S. R. (2026).[1][2][3] Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 1-35.[1][3] Link[1][2]

  • Brown, A., et al. (2010).[1][4] Identification of a Urea Bioisostere of a Triazole Oxytocin Antagonist.[4] Bioorganic & Medicinal Chemistry Letters, 20(6), 1851-1853.[1] Link

  • Wuitschik, G., et al. (2010).[1] Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 49(48), 8984-8987.[1] (Contextual reference for 4-membered ring properties).

  • BenchChem. (n.d.). N,N-dimethylazetidine-2-carboxamide Product Data. Link

Sources

Validating Purity of 3-Hydroxy-N,N-dimethylazetidine-1-carboxamide: An LC-MS Approach

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Invisible" Intermediate

In drug development, 3-hydroxy-N,N-dimethylazetidine-1-carboxamide represents a specific class of "difficult-to-analyze" building blocks: it is highly polar, lacks a distinct UV chromophore, and possesses a strained azetidine ring susceptible to thermal degradation.[1][2]

Standard quality control methods often fail here.[1][2] HPLC-UV yields poor sensitivity due to the lack of conjugated


-systems.[1] GC-MS risks ring-opening degradation in the injection port.[1][2] This guide validates Hydrophilic Interaction Liquid Chromatography coupled with Mass Spectrometry (HILIC-MS)  as the superior analytical strategy, offering the necessary sensitivity and stability that alternative methods cannot provide.[1]

The Challenge: Why Standard Methods Fail

To validate the purity of this specific urea-derivative azetidine, one must overcome three physicochemical barriers:

  • UV Transparency: The molecule contains only carbonyl and hydroxyl groups, which absorb weakly at <210 nm. Solvents like methanol or ethyl acetate interfere at these wavelengths, making trace impurity detection impossible.[1]

  • High Polarity: With a LogP < 0 (approx), the compound elutes in the void volume (

    
    ) of standard C18 columns, causing co-elution with salts and matrix effects.
    
  • Thermal Instability: The strained 4-membered azetidine ring is prone to thermal ring-opening or dehydration of the 3-hydroxy group at temperatures >200°C, common in GC inlets.[1]

Comparative Analysis: Selecting the Right Tool

The following table contrasts the performance of potential validation techniques for this specific molecule.

FeatureLC-MS (HILIC) HPLC-UV (205 nm) GC-MS
Detection Principle Mass-to-Charge (m/z)UV AbsorbanceElectron Impact (EI)
Sensitivity High (ng/mL range)Low (mg/mL range)Medium
Selectivity Excellent (Mass resolution)Poor (Solvent interference)Good
Analyte Stability High (Soft ionization)High (Ambient temp)Low (Thermal degradation risk)
Retention Mechanism Ideal (Retains polar species)Poor (Void elution on C18)N/A (Gas phase)
Suitability Verdict Recommended Screening Only Not Recommended

Strategic Protocol: HILIC-MS Methodology

This protocol utilizes HILIC to retain the polar azetidine and Electrospray Ionization (ESI) for detection.

A. Column Selection: The "Water Layer" Effect

Standard Reverse Phase (C18) is unsuitable because the analyte is too hydrophilic. We utilize a Zwitterionic or Amide-HILIC column.[1][2] These phases create a water-enriched layer on the silica surface, allowing the polar azetidine to partition into this layer effectively.[1]

  • Recommended Phase: Amide-HILIC (e.g., TSKgel Amide-80 or BEH Amide).[1][2]

  • Why: The amide functionality stabilizes the water layer and interacts via hydrogen bonding with the 3-hydroxy group and the urea moiety of the analyte.

B. Mobile Phase & Ionization Chemistry

The "Carboxamide" moiety (urea linkage) reduces the basicity of the azetidine nitrogen. Therefore, relying solely on protonation (


) can be risky if the pH is not controlled.[1][2]
  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).[1][2]

    • Role: The formate buffer ensures reproducible ionization and peak shape.

  • Mobile Phase B: Acetonitrile (ACN).[1][2]

  • Gradient: High organic start (95% B) to lower organic (60% B).[1][2][3]

    • Note: Unlike C18, HILIC runs from High Organic

      
       Low Organic.[1][2]
      
C. Mass Spectrometry Parameters
  • Source: ESI Positive Mode (

    
    ).
    
  • Target Ions:

    • 
      : Protonated species (Primary quantitation).[1][2]
      
    • 
      : Sodium adduct (Common in ureas; monitor to prevent underestimation).[1][2]
      
  • Source Temp:

    
     (Prevent dehydration of the 3-OH group).
    

Experimental Workflow & Decision Logic

The following diagram illustrates the validated workflow for establishing purity, ensuring that "false" impurities (degradation products) are not generated during the analysis.

G Start Start: Crude Sample (3-OH-N,N-dimethylazetidine-1-carboxamide) Solubility Solubility Check (Dissolve in 90% ACN) Start->Solubility Decision1 Is Sample Soluble? Solubility->Decision1 Dilute Dilution Step (Final: 50% ACN / 50% Buffer) Decision1->Dilute Yes Precipitate Precipitation/Filtration Decision1->Precipitate No HILIC HILIC Separation (Amide Column, pH 3.5) Dilute->HILIC Precipitate->Dilute MS_Detect MS Detection (ESI+) Monitor [M+H]+ and [M+Na]+ HILIC->MS_Detect Data_Review Data Review: Check for Thermal Degradation MS_Detect->Data_Review Valid Validation Pass: Calculate % Purity (Area Norm) Data_Review->Valid No In-Source Fragments

Figure 1: Decision tree for LC-MS method development, prioritizing solubility and thermal stability checks.

Validation Parameters (ICH Q2(R2) Aligned)

To ensure the method is "fit for purpose," follow these validation pillars derived from ICH Q2(R2) guidelines [1].

Specificity (Stress Testing)

You must prove the method separates the parent molecule from its likely synthetic impurities (e.g., unreacted dimethylamine or 3-hydroxyazetidine).[1][2]

  • Protocol: Inject the pure standard spiked with known precursors.

  • Acceptance: Resolution (

    
    ) > 1.5 between the Main Peak and nearest impurity.[2]
    
Linearity & Range

Because ESI-MS response can saturate, linearity is narrower than UV.[1][2]

  • Range: 0.1% to 120% of target concentration.

  • Criterion:

    
     using a 
    
    
    
    weighted regression.[1][2]
Stability of Solution

Ureas can hydrolyze in acidic water over time.

  • Test: Re-inject the sample after 24 hours in the autosampler (

    
    ).
    
  • Acceptance: Deviation in peak area < 2.0%.[2]

Interpretation of Results

When analyzing the Mass Spectrum of 3-hydroxy-N,N-dimethylazetidine-1-carboxamide (MW


 144.17 Da):
  • Main Peak: Expect a strong signal at m/z 145.2 (

    
    ).[1][2]
    
  • Adducts: You may see m/z 167.2 (

    
    ).[1][2] If this peak is dominant, the mobile phase may need more buffer (Ammonium Formate) to force protonation.[2]
    
  • Artifacts: A peak at m/z 127 (

    
    ) suggests in-source fragmentation (dehydration).[1][2] If observed, lower the Desolvation Temperature  immediately, or your purity calculation will be artificially low.
    

References

  • International Council for Harmonisation (ICH). (2023).[1][2][4] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]

  • McCalley, D. V. (2017).[1][2] Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. [Link]

  • Greco, G., & Letzel, T. (2013).[1][2] Main interactions in hydrophilic interaction chromatography (HILIC). Journal of Chromatographic Science. [Link][1][2]

Sources

A Comparative Guide to Establishing a Reference Standard for 3-hydroxy-N,N-dimethylazetidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the qualification and comparison of reference standards for 3-hydroxy-N,N-dimethylazetidine-1-carboxamide, a novel azetidine derivative with potential applications in pharmaceutical development. As reliable reference standards are fundamental to ensuring the safety and efficacy of drug substances, this document outlines the critical quality attributes to be assessed, compares various analytical methodologies, and provides detailed experimental protocols.[1][2] The principles discussed herein are grounded in guidelines from the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and the International Council for Harmonisation (ICH).[1][3][4]

The Critical Role of a Well-Characterized Reference Standard

A pharmaceutical reference standard is a highly purified and well-characterized substance used as a benchmark for quality control and to ensure the consistency of drug products.[2][3] For a novel compound like 3-hydroxy-N,N-dimethylazetidine-1-carboxamide, establishing a primary reference standard is a prerequisite for accurate analytical method validation, stability studies, and the reliable quantification of the active pharmaceutical ingredient (API) and any related impurities.[1][2] The qualification of a reference standard involves a comprehensive evaluation of its identity, purity, and potency.[3]

Synthesis and Purification Strategy

The synthesis of azetidine derivatives can be challenging due to the strained nature of the four-membered ring, often leading to low yields and the formation of byproducts.[5] A potential synthetic route to 3-hydroxy-N,N-dimethylazetidine-1-carboxamide may involve the reaction of a suitable 3-hydroxyazetidine precursor with a carbamoyl chloride or a related activating agent.

Given the potential for impurities arising from starting materials, side reactions, or degradation, a robust purification strategy is essential.[6][7] A multi-step approach combining flash column chromatography and recrystallization is recommended to achieve the high purity required for a reference standard.[8][9][10]

Orthogonal Analytical Methods for Comprehensive Characterization

A single analytical technique is insufficient to fully characterize a reference standard. An orthogonal approach, employing multiple methods based on different chemical and physical principles, is necessary to provide a comprehensive purity profile.

Identity Confirmation

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR spectra should be acquired.

  • ¹H NMR: Provides information on the number and connectivity of protons. Expected signals would include those for the azetidine ring protons, the N,N-dimethyl group, and the hydroxyl proton.[11][12]

  • ¹³C NMR: Confirms the carbon skeleton of the molecule.[12]

3.1.2. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the molecule.[13] Techniques like electrospray ionization (ESI) are well-suited for this type of compound.[14]

3.1.3. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides information about the functional groups present in the molecule. Key vibrational bands to look for include the O-H stretch of the hydroxyl group, the C=O stretch of the carboxamide, and C-N stretching vibrations.[11]

Purity Assessment

3.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the workhorse for purity assessment. A validated, stability-indicating method should be developed to separate the main component from potential impurities.

  • Method Comparison: A comparison of different column stationary phases (e.g., C18, Phenyl-Hexyl) and mobile phase compositions should be performed to achieve optimal separation.

  • Detector Comparison: While UV is standard, coupling the HPLC to a mass spectrometer (LC-MS) provides greater specificity and sensitivity for impurity identification.[15][16]

3.2.2. Gas Chromatography (GC)

GC with a flame ionization detector (FID) is suitable for assessing the presence of volatile impurities, including residual solvents.[17] Headspace GC-MS can be used for definitive identification of these solvents.

3.2.3. Elemental Analysis

Combustion analysis provides the percentage of carbon, hydrogen, and nitrogen, which should be compared against the theoretical values for the empirical formula.

Experimental Protocols

Protocol: HPLC-UV Method for Purity Determination

Objective: To determine the purity of 3-hydroxy-N,N-dimethylazetidine-1-carboxamide and separate it from potential impurities.

Instrumentation:

  • UHPLC/HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

Procedure:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 2 µL

  • Sample Preparation: Dissolve the reference standard candidate in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

Protocol: ¹H NMR for Structural Confirmation

Objective: To confirm the chemical structure of 3-hydroxy-N,N-dimethylazetidine-1-carboxamide.

Instrumentation:

  • 500 MHz NMR Spectrometer

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆)

Procedure:

  • Dissolve approximately 5-10 mg of the sample in 0.7 mL of DMSO-d₆.

  • Acquire the ¹H NMR spectrum using standard parameters.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals and assign them to the corresponding protons in the structure.

Data Presentation and Comparison

Table 1: Comparison of Analytical Techniques for Purity Assessment
Analytical Method Principle of Separation/Detection Information Provided Potential Impurities Detected Limitations
HPLC-UV Differential partitioning between mobile and stationary phases; UV absorbancePurity based on peak area percentageNon-volatile organic impurities with a chromophoreNot all impurities may have a UV chromophore; co-elution is possible
LC-MS HPLC separation followed by mass-to-charge ratio detectionPurity and molecular weight of impuritiesA wide range of organic impuritiesIonization efficiency can vary between compounds
GC-FID Partitioning into a gaseous mobile phase; flame ionization detectionPurity and quantification of volatile componentsResidual solvents, volatile starting materialsNot suitable for non-volatile or thermally labile compounds
¹H NMR (quantitative) Nuclear magnetic resonancePurity relative to a certified internal standardImpurities containing protonsLower sensitivity compared to chromatographic methods
Table 2: Hypothetical Characterization Data for a Candidate Reference Standard
Test Method Specification Result
Appearance VisualWhite to off-white solidConforms
Identity ¹H NMR, ¹³C NMR, MS, FT-IRConforms to structureConforms
Purity (by HPLC) HPLC-UV≥ 99.5%99.8%
Related Substances HPLC-UVIndividual impurity ≤ 0.1%Largest impurity: 0.08%
Residual Solvents GC-FIDPer ICH Q3CMeets requirements
Water Content Karl Fischer Titration≤ 0.5%0.2%
Assay (on as-is basis) Mass Balance99.0% - 101.0%99.6%

Visualization of Workflows

Reference Standard Qualification Workflow

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_qualification Qualification Synthesis Synthesis of Crude 3-hydroxy-N,N-dimethylazetidine-1-carboxamide Purification Chromatography & Recrystallization Synthesis->Purification Identity Identity Confirmation (NMR, MS, IR) Purification->Identity Purity Purity Assessment (HPLC, GC) Identity->Purity Assay Assay (Mass Balance) Purity->Assay CoA Certificate of Analysis (CoA) Generation Assay->CoA Stability Stability Studies CoA->Stability Final Qualified Reference Standard Stability->Final

Caption: Workflow for the qualification of a primary reference standard.

Orthogonal Purity Assessment Logic

G cluster_methods Orthogonal Purity Methods Candidate Purified Candidate Material HPLC HPLC-UV/MS (Non-volatile impurities) Candidate->HPLC GC GC-FID (Volatile impurities) Candidate->GC KF Karl Fischer (Water content) Candidate->KF Residue Residue on Ignition (Inorganic impurities) Candidate->Residue MassBalance Mass Balance Calculation (Assay) HPLC->MassBalance GC->MassBalance KF->MassBalance Residue->MassBalance FinalPurity Purity Assignment ≥ 99.5%? MassBalance->FinalPurity

Sources

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-hydroxy-N,N-dimethylazetidine-1-carboxamide
Reactant of Route 2
3-hydroxy-N,N-dimethylazetidine-1-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.